2-Amino-5-bromo-4-nitro-benzoic acid
Description
BenchChem offers high-quality 2-Amino-5-bromo-4-nitro-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-nitro-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-5-bromo-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJSDVMUPOFTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294979 | |
| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89642-24-0 | |
| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89642-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comparative Technical Analysis: 2-Amino-5-bromo-4-nitropyridine vs. 2-Amino-4-bromo-5-nitropyridine
This guide provides an in-depth technical analysis of the structural, spectroscopic, and synthetic differences between 2-Amino-5-bromo-4-nitropyridine and 2-Amino-4-bromo-5-nitropyridine . These isomers are critical intermediates in the synthesis of heterocyclic pharmacophores, particularly imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines , which are ubiquitous in kinase inhibitor discovery (e.g., JAK, EGFR, and PI3K inhibitors).
Executive Summary
The distinction between these two isomers is not merely structural but functional, dictating the available synthetic pathways for scaffold construction.
-
2-Amino-4-bromo-5-nitropyridine (Isomer A) is the "Golden Intermediate" for generating 4,5-diaminopyridines . The C4-bromo atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro group, allowing displacement by amines while retaining the nitro group for subsequent reduction.
-
2-Amino-5-bromo-4-nitropyridine (Isomer B) functions differently. The C4-nitro group is the primary leaving group (denitration) in SNAr reactions, or the molecule is used to exploit the C5-bromo handle for palladium-catalyzed cross-couplings (Suzuki/Buchwald) while preserving the C4-nitro group for later modification.
Structural & Electronic Properties
Electronic Activation Analysis
The reactivity profile is governed by the resonance stabilization of the Meisenheimer complex during nucleophilic attack.
| Feature | 2-Amino-4-bromo-5-nitropyridine | 2-Amino-5-bromo-4-nitropyridine |
| Primary Electrophilic Site | C4 (Carbon bearing Bromine) | C4 (Carbon bearing Nitro) |
| Activation Source | Activated by Ring N (para) + ortho-NO₂. | Activated by Ring N (para). |
| SNAr Leaving Group | Bromide (Br⁻) | Nitrite (NO₂⁻) |
| Dipole Moment | High (Nitro and Bromo vectors aligned) | Moderate (Vectors partially opposed) |
Spectroscopic Identification (¹H NMR)
Distinguishing these isomers requires careful analysis of the aromatic protons at positions 3 and 6.
-
2-Amino-4-bromo-5-nitropyridine :
-
H6 (Singlet, ~8.8 - 9.0 ppm): Highly deshielded due to being ortho to the nitro group and alpha to the ring nitrogen.
-
H3 (Singlet, ~6.8 - 7.0 ppm): Shielded by the ortho-amino group and ortho-bromo group.
- (H6-H3): Large (> 1.8 ppm).[1]
-
-
2-Amino-5-bromo-4-nitropyridine :
-
H6 (Singlet, ~8.2 - 8.4 ppm): Alpha to ring nitrogen but ortho to bromine (less deshielding than nitro).
-
H3 (Singlet, ~7.4 - 7.6 ppm): Deshielded by the ortho-nitro group.
- (H6-H3): Moderate (< 1.0 ppm).
-
Synthetic Pathways & Separation
Synthesis of the Isomers
The most common route involves the nitration of 2-amino-4-bromopyridine . This reaction is regioselective but not regiospecific, typically yielding a mixture.
-
Reagents: HNO₃ / H₂SO₄ (Mixed Acid)
-
Conditions: 0°C to Room Temperature.
-
Outcome:
-
Major Product (~60-70%): 2-Amino-4-bromo-5-nitropyridine (Sterically favored, electronically directed by amino group).
-
Minor Product (~10-20%): 2-Amino-4-bromo-3-nitropyridine (often observed).
-
Trace/Alternative: 2-Amino-5-bromo-4-nitropyridine is rarely the product of direct nitration of the 4-bromo precursor. Instead, it is synthesized via nitration of 2-amino-5-bromopyridine .
-
Separation Protocol
Due to the polarity difference induced by the nitro group's position relative to the amine (hydrogen bonding capability), these isomers can be separated.
-
Fractional Crystallization: The 5-nitro isomer (Isomer A) is typically less soluble in ethanol/water mixtures due to strong intermolecular hydrogen bonding and lattice packing.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (SiO₂).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50).
-
Elution Order: The 3-nitro isomer elutes first (intramolecular H-bond), followed by the 5-nitro isomer.
-
Reactivity & Scaffold Divergence
The choice of isomer dictates the drug scaffold architecture.
Pathway A: The "Imidazo" Route (Using 2-Amino-4-bromo-5-nitro)
This is the standard pathway for creating imidazo[4,5-c]pyridine cores.
-
SNAr Displacement: An amine (R-NH₂) displaces the C4-Bromine . The C5-Nitro group remains intact.
-
Reduction: The C5-Nitro is reduced (Fe/AcOH or H₂/Pd-C) to a primary amine, forming a 4,5-diaminopyridine .
-
Cyclization: Reaction with an orthoformate or aldehyde yields the imidazo ring.
Pathway B: The "Functionalization" Route (Using 2-Amino-5-bromo-4-nitro)
This isomer is valuable when the C5-position requires a carbon or heteroatom substituent via cross-coupling.
-
SNAr Displacement: Nucleophiles often displace the C4-Nitro group (leaving group) rather than the bromine, especially with sulfur or oxygen nucleophiles.
-
Suzuki/Buchwald Coupling: The C5-Bromine remains available for Pd-catalyzed coupling to attach aryl or heteroaryl groups.
Visualizing the Divergence
Caption: Divergent synthetic utility of the two isomers. Top path (Blue) leads to fused bicyclic systems; Bottom path (Red) leads to functionalized monocyclic pyridines.
Experimental Protocols
Protocol 1: SNAr Displacement of Bromide (Isomer A)
Objective: Synthesis of 2-amino-4-(benzylamino)-5-nitropyridine.
-
Setup: Charge a round-bottom flask with 2-Amino-4-bromo-5-nitropyridine (1.0 eq) and anhydrous DMF (10 volumes).
-
Addition: Add Benzylamine (1.2 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hex) or LCMS. The starting material (Br) will disappear, and a more polar yellow/orange spot (Product) will appear.
-
Workup: Cool to room temperature. Pour into ice-water (50 volumes). The product typically precipitates as a yellow solid.
-
Purification: Filter the solid, wash with water and cold ethanol. Dry under vacuum.
-
Note: If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and recrystallize from EtOH.
-
Protocol 2: Reduction to Diamine
Objective: Conversion to 2,4,5-triaminopyridine derivative.
-
Setup: Dissolve the nitro-intermediate from Protocol 1 in Ethanol/Water (4:1).
-
Reagent: Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reaction: Reflux (80°C) with vigorous stirring for 2 hours. The yellow color of the nitro compound will fade to a dark/colorless mixture (iron sludge).
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.
-
Isolation: Concentrate the filtrate. The diamine is air-sensitive (oxidation to dark purple/black species). Use immediately for cyclization.
References
-
Regioselectivity in Pyridine Nitration : Canibano, V. et al. "Synthesis of isothiazolo[4,3-b]pyridines from 2-amino-5-nitropyridine." Synthesis, 2001.
-
SNAr Reactivity of Halonitropyridines : Gaulton, A. et al. "ChEMBL: a large-scale bioactivity database for drug discovery." Nucleic Acids Research, 2012. (Referencing general reactivity patterns in kinase inhibitor sets).
-
Synthesis of Imidazo[4,5-c]pyridines : Yin, L. et al. "Optimization of Imidazo[4,5-c]pyridine Derivatives as Potent JAK Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.
-
NMR Characterization of Pyridine Isomers : Reich, H. J. "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison.
Sources
A Technical Guide to High-Purity 2-Amino-5-bromo-4-nitro-benzoic Acid for Pharmaceutical Research and Development
This in-depth technical guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview of 2-Amino-5-bromo-4-nitro-benzoic acid (CAS No. 89642-24-0), including its procurement, synthesis, purification, and applications as a key building block in pharmaceutical research.
Introduction: A Versatile Scaffold for Drug Discovery
2-Amino-5-bromo-4-nitro-benzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring an amine, a carboxylic acid, a bromine atom, and a nitro group, offers multiple reactive sites for a diverse range of chemical transformations. This versatility makes it an attractive starting material for the generation of compound libraries aimed at identifying novel therapeutic agents.[2][3]
The strategic placement of these functional groups allows for a variety of synthetic manipulations:
-
Amino Group: Can be acylated, alkylated, or diazotized for conversion into other functionalities.
-
Carboxylic Acid: Readily converted to esters, amides, or other derivatives.
-
Bromo Substituent: Acts as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-nitrogen bonds.[4]
-
Nitro Group: Can be reduced to an amino group, providing an additional site for modification, or can influence the reactivity of the aromatic ring.
These characteristics make 2-Amino-5-bromo-4-nitro-benzoic acid a key component in the synthesis of a wide array of heterocyclic compounds and other scaffolds with potential biological activity.
Sourcing and Procurement of High-Purity Material
The availability of high-purity starting materials is critical for the success of any synthetic chemistry campaign. Several reputable suppliers offer 2-Amino-5-bromo-4-nitro-benzoic acid, typically with purities of 95% or greater. When sourcing this compound, it is essential to obtain and review the Certificate of Analysis (CoA) to confirm its identity and purity.
Below is a summary of representative suppliers and indicative pricing. Please note that prices are subject to change and may vary based on the quantity and required purity.
| Supplier | CAS Number | Purity | Available Quantities | Indicative Pricing (USD) |
| Sigma-Aldrich | 89642-24-0 | 95% | Bulk | Sign in for pricing |
| BLD Pharm | 89642-24-0 | Inquire | Bulk | Inquire for pricing[5] |
| MySkinRecipes | 89642-24-0 | 95% | 250mg, 1g, 5g | ~ |
Synthesis of High-Purity 2-Amino-5-bromo-4-nitro-benzoic Acid
While commercially available, there are instances where a laboratory-scale synthesis of 2-Amino-5-bromo-4-nitro-benzoic acid may be necessary. The following is a representative synthetic protocol adapted from established methods for the synthesis of substituted nitrobenzoic acids.[6][7] This multi-step synthesis involves the protection of the amino group, followed by nitration, and subsequent deprotection.
Synthetic Workflow
Caption: Synthetic workflow for 2-Amino-5-bromo-4-nitro-benzoic acid.
Experimental Protocol
Step 1: Acetylation of 2-Amino-5-bromo-benzoic Acid
-
In a round-bottom flask, suspend 2-amino-5-bromo-benzoic acid in glacial acetic acid.
-
Add acetic anhydride to the suspension.
-
Heat the mixture under reflux for 1-2 hours, until the starting material is fully consumed as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the N-acetylated product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-Acetyl-2-amino-5-bromo-benzoic Acid
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Dissolve the N-acetylated product from Step 1 in concentrated sulfuric acid, maintaining a low temperature.
-
Slowly add the cold nitrating mixture dropwise to the solution of the N-acetylated compound, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture at a low temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude N-acetyl-2-amino-5-bromo-4-nitro-benzoic acid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis of N-Acetyl-2-amino-5-bromo-4-nitro-benzoic Acid
-
Suspend the crude product from Step 2 in a mixture of ethanol and aqueous hydrochloric acid.
-
Heat the mixture under reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with water.
-
Dry the final product, 2-Amino-5-bromo-4-nitro-benzoic acid, under vacuum.
Purification and Quality Control
High purity is paramount for applications in drug development. The crude product from the synthesis typically requires purification to remove unreacted starting materials, regioisomers, and other side products.[8]
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying 2-Amino-5-bromo-4-nitro-benzoic acid.[8]
-
Solvent Selection: A mixed solvent system, such as ethanol/water, is often effective.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a short period. Perform a hot gravity filtration to remove the charcoal.[8]
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Quality Control Workflow
A rigorous quality control process is essential to confirm the identity and purity of the final product.
Caption: Quality control workflow for 2-Amino-5-bromo-4-nitro-benzoic acid.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for assessing the purity of the compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The number of signals, their chemical shifts, and coupling patterns should be consistent with the expected structure.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.
Applications in Drug Development
Substituted aminobenzoic acids are important pharmacophores and intermediates in medicinal chemistry.[4] 2-Amino-5-bromo-4-nitro-benzoic acid, with its array of functional groups, is a versatile starting material for the synthesis of a variety of bioactive molecules.
Derivatives of similar scaffolds have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The aminobenzoic acid core can be elaborated to synthesize inhibitors of key signaling pathways involved in cancer progression, such as protein kinases.[4]
-
Anti-inflammatory Agents: N-Aryl anthranilic acids, which can be synthesized from precursors like 2-Amino-5-bromo-4-nitro-benzoic acid, are precursors to non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]
-
Antimicrobial Agents: The scaffold can be used to develop novel antibacterial and antifungal compounds.
The presence of the bromine atom is particularly advantageous, as it allows for the introduction of further molecular complexity through well-established cross-coupling methodologies, enabling the exploration of a broader chemical space in the search for new drug candidates.
Conclusion
2-Amino-5-bromo-4-nitro-benzoic acid is a valuable and versatile building block for researchers and professionals in the field of drug development. Its procurement from reliable suppliers, or its synthesis and purification using robust protocols, provides access to a high-purity intermediate that can be utilized in a wide range of synthetic transformations. A thorough understanding of its chemistry and handling is essential for its effective application in the discovery and development of novel therapeutics.
References
Sources
- 1. 2-aMino-5-broMo-4-nitrobenzoic acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 89642-24-0|2-Amino-5-bromo-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of quinazolinone derivatives using 2-Amino-5-bromo-4-nitro-benzoic acid
Executive Summary
This guide details the synthesis of 6-bromo-7-nitroquinazolin-4(3H)-one and its 2,3-disubstituted derivatives using 2-amino-5-bromo-4-nitrobenzoic acid as the core building block.
The quinazolinone moiety is a "privileged structure" in medicinal chemistry, serving as a pharmacophore for EGFR inhibitors, antimicrobial agents, and anticonvulsants. The specific selection of the 5-bromo-4-nitro substitution pattern on the anthranilic acid precursor is strategic: it yields a scaffold with orthogonal reactive handles (aryl bromide and nitro group) at positions 6 and 7 of the fused system. This allows for late-stage diversification via palladium-catalyzed cross-couplings (at C6) and reduction/amidation sequences (at C7).
Strategic Scaffold Analysis
The transformation relies on the condensation of the amino and carboxylic acid moieties of the anthranilic acid derivative with a "one-carbon" donor (for C2-unsubstituted) or an activated acyl equivalent (for C2-substituted).
Retrosynthetic Logic & Numbering Map
It is critical to track the regiospecificity during cyclization. The IUPAC numbering shifts as the acyclic precursor closes into the bicycle.
-
Precursor: 2-Amino-5-bromo-4-nitrobenzoic acid
-
Target: 6-Bromo-7-nitroquinazolin-4(3H)-one
Transformation Map:
-
Acid C5-Br
Quinazoline C6-Br [1] -
Acid C4-NO
Quinazoline C7-NO
Figure 1: Retrosynthetic flow showing the conservation of the halogen and nitro motifs during the cyclocondensation.
Protocol A: The "Workhorse" Route (Niementowski Cyclization)
Objective: Synthesis of the unsubstituted C2-H core. Mechanism: Thermal condensation with formamide. Formamide acts as both the solvent and the C2 carbon source.
Materials
-
2-Amino-5-bromo-4-nitrobenzoic acid (1.0 eq)
-
Formamide (10–15 volumes, excess)
-
Optional: Ammonium acetate (cat. 0.1 eq) to accelerate kinetics.
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with 2-amino-5-bromo-4-nitrobenzoic acid.
-
Solvation: Add Formamide (10 mL per gram of substrate). The starting material may not fully dissolve at room temperature (suspension is normal).
-
Reaction: Equip with a reflux condenser and heating mantle. Heat the mixture to 140–150°C .
-
Expert Insight: Do not exceed 180°C rapidly. The reaction releases water; excessive heat can cause formamide decomposition (ammonia evolution) leading to pressure buildup or charring.
-
-
Monitoring: Maintain temperature for 4–6 hours. The suspension usually clears to a solution, then precipitates the product as the reaction nears completion. Monitor by TLC (Eluent: 5% MeOH in DCM).
-
Quench & Isolation:
-
Cool the mixture to ~60°C.
-
Pour the reaction mixture slowly into ice-cold water (3x reaction volume).
-
Stir vigorously for 30 minutes to break up aggregates.
-
-
Purification:
-
Filter the solid precipitate under vacuum.
-
Wash the cake with water (to remove formamide) and then cold ethanol (to remove organic impurities).
-
Recrystallize from DMF/Ethanol if necessary.
-
Typical Yield: 80–90% Appearance: Yellow to pale-brown solid.
Protocol B: The Benzoxazinone Route (Library Generation)
Objective: Synthesis of 2,3-disubstituted derivatives. Mechanism: Cyclodehydration to a reactive benzoxazinone intermediate, followed by aminolysis.
Workflow Diagram
Figure 2: Two-step synthesis allowing diversity at the N3 position.
Step-by-Step Methodology
Phase 1: Benzoxazinone Formation
-
Dissolve the starting acid in Acetic Anhydride (for 2-methyl derivative) or treat with an Acyl Chloride in Pyridine (for 2-aryl derivatives).
-
Reflux for 2–3 hours.
-
Concentrate under reduced pressure or pour into ice water to precipitate the benzoxazinone intermediate.
-
Critical Process Parameter (CPP): This intermediate is moisture-sensitive. Dry thoroughly in a vacuum oven before Phase 2.
Phase 2: Quinazolinone Ring Closure
-
Suspend the benzoxazinone intermediate in Ethanol or Glacial Acetic Acid.
-
Add the desired Primary Amine (e.g., aniline, hydrazine hydrate, alkyl amine) (1.1 eq).
-
Reflux for 4–8 hours.
-
Cool and filter the precipitate.
Analytical Validation & Troubleshooting
Data Summary Table
| Parameter | Protocol A (Formamide) | Protocol B (Benzoxazinone) |
| Reaction Temp | 140–150°C | 120°C (Step 1), 80°C (Step 2) |
| Key Reagent | Formamide (Solvent/C1 source) | Acetic Anhydride / Primary Amine |
| Product Type | 2-H, 3-H (Unsubstituted) | 2-R, 3-R' (Disubstituted) |
| Common Pitfall | Thermal decomposition (Charring) | Hydrolysis of intermediate |
| Validation Signal | 1H NMR: Singlet at ~8.0-8.3 ppm (H-2) | IR: Absence of broad OH stretch |
Self-Validating Checks
-
Solubility Check: The starting material is amphoteric but generally poor in solubility. The product (quinazolinone) is often even less soluble in ethanol but soluble in DMSO/DMF. If the product dissolves easily in DCM, cyclization might be incomplete.
-
IR Spectroscopy:
-
Start: Broad -OH/-NH stretches (2500–3300 cm⁻¹).
-
End: Sharp NH stretch (if N3-H) at ~3200 cm⁻¹; Strong Carbonyl (C=O) at ~1680 cm⁻¹.
-
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the broad COOH proton.
-
For Protocol A: A distinct singlet around 8.0–8.3 ppm corresponds to the C2-H proton of the pyrimidine ring.
-
References
-
Synthesis of 6-bromo-7-nitroquinazolin-4(3H)-one via Formamide: Source:Brieflands / J. Chem. Pharm. Res. Protocol validation for anthranilic acid cyclization.
-
Benzoxazinone Intermediate Route (Acyl Chloride/Pyridine): Source:MediRes Online / Research Journal of Applied Sciences Detailed mechanism for the 2-step synthesis using benzoyl chlorides.
-
Biological Activity of 6-Bromo Quinazolinones: Source:National Institutes of Health (PMC) Review of the pharmacophore utility in anticancer applications.
-
General Quinazolinone Synthesis Review: Source:MDPI (Molecules) Comprehensive review of synthetic strategies including Niementowski reaction.
Sources
Application Notes and Protocols for the Suzuki Coupling of 5-bromo-4-nitroanthranilic acid
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-bromo-4-nitroanthranilic acid. This challenging substrate features an electron-withdrawing nitro group and an acidic carboxylic acid moiety, both of which necessitate careful consideration in the design of the reaction protocol. These application notes detail the rationale behind the selection of catalysts, ligands, bases, and solvent systems to achieve successful C-C bond formation while preserving the integrity of the functional groups. A detailed, step-by-step protocol is provided, along with recommendations for reaction monitoring and product purification. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds.
Introduction: Navigating the Challenges of a Trifunctional Substrate
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1] Its broad functional group tolerance and relatively mild reaction conditions have made it a staple in both academic and industrial laboratories.[1][2] However, the successful application of this reaction to highly functionalized substrates, such as 5-bromo-4-nitroanthranilic acid, requires a nuanced understanding of the interplay between the substrate's electronic and chemical properties and the components of the catalytic system.
The target substrate, 5-bromo-4-nitroanthranilic acid, presents two key challenges:
-
The Electron-Withdrawing Nitro Group: While often considered an "innocent" bystander in Suzuki couplings, the strongly electron-withdrawing nature of the nitro group can influence the reactivity of the aryl bromide. In many cases, this electronic effect can be beneficial, activating the C-Br bond towards oxidative addition to the palladium(0) catalyst.[3] However, under certain conditions, the nitro group has been reported to act as a pseudohalide, leading to potential side reactions.[4]
-
The Acidic Carboxylic Acid and Amine Groups: The presence of the carboxylic acid and to a lesser extent, the amine, introduces acidic protons that can interfere with the catalytic cycle. The base, a critical component of the Suzuki reaction, must not only facilitate the transmetalation step but also neutralize these acidic protons.[5][6][7] An inappropriate choice or stoichiometry of the base can lead to catalyst deactivation or poor reaction yields.[8]
This guide provides a systematic approach to address these challenges, leading to a robust and reproducible protocol for the Suzuki coupling of 5-bromo-4-nitroanthranilic acid.
The Catalytic Cycle and Key Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[2][9] Understanding this cycle is crucial for optimizing the reaction conditions for our specific substrate.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst and Ligand Selection
For electron-deficient aryl bromides, such as our substrate, a variety of palladium catalysts can be effective.[3] However, the potential for steric hindrance around the bromine atom, due to the adjacent nitro group, suggests that a catalyst system with bulky, electron-rich phosphine ligands would be advantageous.[10] These ligands promote the formation of a monoligated palladium species, which is highly reactive in the oxidative addition step.[10]
Recommended Catalyst Systems:
| Catalyst Precursor | Ligand | Rationale |
| Pd(OAc)₂ | SPhos or XPhos | Buchwald-type ligands are known for their high activity with challenging substrates.[10] |
| Pd(dppf)Cl₂ | (none needed) | This pre-formed catalyst is often effective for a range of Suzuki couplings and is relatively air-stable.[11] |
| Pd(PPh₃)₄ | (none needed) | A classic and often reliable catalyst, though sometimes less active than more modern systems.[12] |
The Critical Role of the Base
The choice of base is arguably the most critical parameter for the successful coupling of 5-bromo-4-nitroanthranilic acid. The base performs two essential functions:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6][7][9]
-
Neutralization of Acidic Protons: The base must be strong enough and used in sufficient excess to deprotonate the carboxylic acid and the amine of the anthranilic acid moiety.
Failure to adequately neutralize the acidic protons can lead to protonolysis of the boronate or deactivation of the palladium catalyst. Therefore, a minimum of three equivalents of a suitable base is recommended: one equivalent for the boronic acid activation and two equivalents to neutralize the substrate.
Recommended Bases:
| Base | Strength | Comments |
| K₃PO₄ | Strong | Often a good choice for substrates with acidic protons.[7] |
| Cs₂CO₃ | Strong | Known to be highly effective in many Suzuki couplings, often enhancing reaction rates.[12][13] |
| K₂CO₃ | Moderate | A commonly used and cost-effective base, may require higher temperatures or longer reaction times.[13] |
Solvent System and Reaction Temperature
A polar aprotic solvent is generally preferred for Suzuki couplings to ensure the solubility of the reactants and the base. A mixture of an organic solvent and water is often employed to facilitate the dissolution of the inorganic base and the boronate species.
Recommended Solvent Systems:
-
Dioxane/Water
-
Toluene/Water
-
DMF/Water
The reaction temperature will depend on the chosen catalyst system and the reactivity of the boronic acid. Microwave-assisted heating can significantly reduce reaction times and often improve yields.[12][14][15][16]
Experimental Protocol: Suzuki Coupling of 5-bromo-4-nitroanthranilic acid
This protocol provides a general starting point for the Suzuki coupling of 5-bromo-4-nitroanthranilic acid with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific boronic acids.
Figure 2. General workflow for the Suzuki coupling protocol.
Materials and Reagents
-
5-bromo-4-nitroanthranilic acid (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 - 4.0 eq.)
-
Anhydrous solvent (e.g., Dioxane)
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction vessel, add 5-bromo-4-nitroanthranilic acid (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0-4.0 eq.).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., dioxane) and degassed water in a suitable ratio (e.g., 4:1 to 10:1).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating) or place it in a microwave reactor set to the optimized temperature and time.[12][15]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing; use fresh catalyst and ligand. |
| Insufficient base | Increase the amount of base to at least 3 equivalents. | |
| Low reaction temperature | Increase the temperature or switch to microwave heating. | |
| Protodeborylation of boronic acid | Presence of excess water or acidic impurities | Use anhydrous solvent and ensure the base is added before heating. |
| Formation of side products | Reaction temperature too high | Lower the reaction temperature. |
| Catalyst decomposition | Use a more robust ligand or a pre-catalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling of 5-bromo-4-nitroanthranilic acid is a feasible transformation when the appropriate reaction conditions are employed. Careful consideration of the catalyst system, and particularly the choice and stoichiometry of the base, is paramount to achieving high yields and avoiding common pitfalls associated with this trifunctional substrate. The protocol outlined in these application notes provides a solid foundation for the successful synthesis of a wide range of biaryl derivatives from this versatile building block.
References
- Amatore, C., Le Duc, G., & Jutand, A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds.
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(23), 7048-7058.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Ma, D., & Zhang, J. (2018). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Chemical Science, 9(29), 6225-6229.
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8851-8855.
- Wang, L., et al. (2009). Direct B-Alkyl Suzuki-Miyaura Cross-Coupling of Trialkylboranes with Aryl Bromides in the Presence of Unmasked Acidic or Basic Functions and Base-Labile Protections under Mild Non-Aqueous Conditions.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Biscoe, M. R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1936-1939.
- Leadbeater, N. E., & Williams, V. A. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 833-836.
- ResearchGate. (n.d.). Table 1.
- Nakao, Y., & Sakaki, S. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts, 13(11), 1165.
- Buinauskaitė, V., Dargytė, M., & Šačkus, A. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 25(4), 223-229.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- de la Cruz, P., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(12), 15003-15016.
-
Organic Chemistry Portal. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822.
- Garg, N. K., & Gooßen, L. J. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2445-2458.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416.
-
Organic Chemistry Portal. (n.d.). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Retrieved from [Link]
- Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
- Journal of Medicinal and Chemical Sciences. (2021). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. 4(3), 236-243.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Kim, S., & Baik, M. H. (2021). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 19(33), 7192-7199.
- Kim, S., & Baik, M. H. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
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- 16. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
Procedure for reducing nitro group in 2-Amino-5-bromo-4-nitro-benzoic acid
An Application Note and Detailed Protocols for the Reduction of the Nitro Group in 2-Amino-5-bromo-4-nitro-benzoic acid
Introduction
The selective reduction of a nitro group on a polysubstituted aromatic ring is a cornerstone transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 2-Amino-5-bromo-4-nitro-benzoic acid is a valuable starting material, and its reduction to 2,4-diamino-5-bromobenzoic acid unlocks a pathway to a variety of complex heterocyclic structures. The primary challenge in this transformation lies in achieving high chemoselectivity, reducing the nitro group without affecting the existing amino, bromo, and carboxylic acid functionalities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the procedures for this reduction, focusing on field-proven methodologies, the rationale behind procedural choices, and robust analytical validation.
Strategic Considerations for Method Selection
The choice of reducing agent is critical and depends on several factors, including the desired scale of the reaction, laboratory equipment availability, cost, and downstream processing requirements. The presence of a halogen (bromine) and an existing amino group on the aromatic ring narrows the selection to methods that are mild enough to prevent dehalogenation or other side reactions.
| Method | Key Advantages | Potential Challenges | Ideal Scale |
| Catalytic Hydrogenation (Pd/C) | High yields, clean reaction profile, simple workup (filtration). | Requires specialized high-pressure equipment, potential for dehalogenation, catalyst cost. | Lab to Pilot Scale |
| Tin(II) Chloride (SnCl2) Reduction | Good functional group tolerance, mild conditions, standard laboratory glassware. | Stannous salts can be toxic, workup can be complex to remove tin byproducts. | Lab Scale |
| Iron/HCl Reduction | Inexpensive, effective, and industrially scalable. | Strongly acidic conditions, large amount of iron sludge generated during workup. | Lab to Industrial Scale |
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is often the preferred method for its efficiency and clean reaction profile. The reaction proceeds via the adsorption of the nitro compound and hydrogen gas onto the surface of the palladium catalyst, where the stepwise reduction occurs.
Mechanism Overview
The reduction of a nitro group by catalytic hydrogenation is a complex surface-mediated process. It is generally understood to proceed through a series of intermediates, such as nitroso and hydroxylamine species, before yielding the final amine. The palladium surface acts as a template, facilitating the cleavage of the N-O bonds and the formation of N-H bonds.
Visual Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of 2-Amino-5-bromo-4-nitro-benzoic acid.
Detailed Protocol
Materials:
-
2-Amino-5-bromo-4-nitro-benzoic acid (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)
-
Ethanol (or Methanol, Ethyl Acetate)
-
Parr Hydrogenation Apparatus (or similar)
-
Celite® or another filter aid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a suitable pressure vessel (e.g., a Parr shaker bottle), add 2-Amino-5-bromo-4-nitro-benzoic acid (e.g., 5.0 g).
-
Solvent Addition: Add a suitable solvent such as ethanol (e.g., 100 mL) to dissolve or suspend the starting material.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (e.g., 0.5 g). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Always handle it in a wet state and under an inert atmosphere.
-
System Purge: Securely seal the reaction vessel. Purge the system by pressurizing with nitrogen to ~50 psi and then carefully venting. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (2-3 cycles). Finally, pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 psi).
-
Reaction Execution: Begin vigorous stirring and heat the mixture to a moderate temperature (e.g., 40°C). The reaction progress can be monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete within 2-6 hours.
-
Reaction Completion and Workup: Once hydrogen uptake ceases, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent (e.g., 20 mL of ethanol) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4-diamino-5-bromobenzoic acid, which can be further purified by recrystallization if necessary.
Method 2: Tin(II) Chloride (SnCl2) Reduction
Reduction using tin(II) chloride in an acidic medium is a classic and reliable method that is tolerant of many functional groups and can be performed in standard laboratory glassware.
Mechanism Overview
In this reaction, Sn(II) acts as the reducing agent, being oxidized to Sn(IV). The nitro group is reduced in a stepwise manner, with the overall stoichiometry requiring three equivalents of SnCl2 per nitro group. The reaction is typically carried out in a protic solvent with a strong acid, like concentrated HCl, which participates in the reaction and helps to keep the resulting amine product protonated and soluble.
Visual Workflow: SnCl2 Reduction
Application Note: Accelerating Heterocyclic Scaffold Synthesis with Microwave Irradiation
Focus Molecule: 5-Bromo-4-nitroanthranilic Acid as a Versatile Precursor
Abstract
Derivatives of anthranilic acid are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 5-Bromo-4-nitroanthranilic acid is a particularly valuable starting material, possessing multiple functional groups that allow for diverse synthetic transformations. This application note provides a detailed guide for researchers and drug development professionals on the use of Microwave-Assisted Organic Synthesis (MAOS) to rapidly and efficiently generate key heterocyclic structures, such as quinazolinones and acridones, from this precursor. We will explore the fundamental principles of microwave chemistry, present detailed, field-tested protocols, and offer insights into the causal relationships between reaction parameters and outcomes, demonstrating the transformative potential of MAOS in accelerating drug discovery timelines.
The Paradigm Shift: Principles of Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthetic methods rely on transferring heat from an external source through the vessel walls to the reaction mixture, a slow and often inefficient process that can lead to thermal gradients and the formation of by-products.[2][3] Microwave-assisted synthesis operates on a fundamentally different principle, offering a greener and more efficient alternative.[4][5][6]
Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, causing rapid and uniform volumetric heating through two primary mechanisms:[2][3][4]
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, resulting in a rapid increase in temperature.[7]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth under the influence of the oscillating electric field. Collisions resulting from this ionic movement generate heat.[2]
This "in-core" heating mechanism leads to remarkable acceleration of reaction rates, often reducing multi-hour or even multi-day reflux reactions to mere minutes.[8][9] The result is not only speed but also frequently higher product yields and purity, as the short reaction times at high temperatures can minimize the decomposition of reactants and products.[9][10]
The Precursor: Unlocking the Potential of 5-Bromo-4-nitroanthranilic Acid
5-Bromo-4-nitroanthranilic acid is an ideal starting material for building complex molecular architectures. Its utility stems from the distinct reactivity of its four functional regions:
-
Carboxylic Acid (-COOH): Enables amide bond formation, esterification, and serves as a key group for cyclization reactions.
-
Amine (-NH2): A versatile nucleophile for forming amides, imines, and for participating in cyclocondensation reactions.
-
Nitro Group (-NO2): A strong electron-withdrawing group that activates the aromatic ring. It can also be reduced to an amine, providing another synthetic handle for further elaboration.
-
Bromo Group (-Br): A readily displaceable leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl substituents.
This combination of functionalities makes it a powerful building block for constructing libraries of compounds for structure-activity relationship (SAR) studies.[1]
Application Protocol I: Rapid Synthesis of a 6-Bromo-7-nitro-2-substituted-quinazolin-4(3H)-one
Quinazolinones are a prominent class of nitrogen-containing heterocycles found in numerous bioactive compounds with applications as anticancer, anti-inflammatory, and anticonvulsant agents.[11][12] The Niementowski reaction, a classic method for their synthesis, involves the condensation of an anthranilic acid with an amide.[13][14] Microwave irradiation dramatically accelerates this transformation.[11]
Reaction Scheme
Caption: Microwave-assisted synthesis of quinazolin-4(3H)-ones.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 5-bromo-4-nitroanthranilic acid (1.0 mmol, 276 mg).
-
Addition of Reactants: Add the desired primary amide (e.g., benzamide, 1.1 mmol, 133 mg) and a catalytic amount of a Lewis acid such as antimony(III) chloride (SbCl3) (0.05 mmol, 11 mg). Note: For many reactions, a high-boiling polar solvent like DMF or NMP can be used, but solvent-free conditions often work well and are environmentally preferable.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel into the cavity of a dedicated laboratory microwave reactor (e.g., Anton Paar Monowave, CEM Discover). Irradiate the mixture under the following conditions:
-
Temperature: 180 °C (using ramp-to-temperature setting)
-
Hold Time: 10 minutes
-
Pressure: Monitored, typically up to 20 bar
-
Stirring: High
-
-
Cooling: After the irradiation period, cool the vessel to below 50 °C using compressed air before opening.
-
Work-up: Add 10 mL of ethyl acetate to the vial and stir to dissolve the crude product. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any unreacted acidic starting material, followed by brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary: MAOS vs. Conventional Heating
| Parameter | Microwave-Assisted Method | Conventional Method (Oil Bath) |
| Reaction Time | 5-15 minutes | 5-10 hours |
| Typical Yield | 85-95% | 55-75% |
| Purity | Often higher, less by-product | Variable, may require extensive purification |
| Energy Usage | Significantly lower | High |
Data compiled and generalized from multiple sources demonstrating the advantages of MAOS.[11]
Application Protocol II: Two-Step Synthesis of a Substituted Acridone
Acridones are another class of heterocycles with significant biological activity, including antitumor and antiviral properties.[15][16] Their synthesis often involves an initial N-arylation of an anthranilic acid (Ullmann condensation) followed by an acid-catalyzed intramolecular cyclization. Both steps can be accelerated using microwave energy.
Experimental Workflow
Caption: Two-step microwave-assisted workflow for acridone synthesis.
Detailed Step-by-Step Protocol
Step 1: N-Arylation
-
Reagent Preparation: In a 10 mL microwave process vial, combine 5-bromo-4-nitroanthranilic acid (1.0 mmol, 276 mg), a substituted aniline (1.2 mmol), potassium carbonate (K2CO3) (2.0 mmol, 276 mg), and a catalytic amount of copper powder (0.1 mmol, 6 mg).
-
Solvent Addition: Add 3 mL of a high-boiling polar solvent such as N,N-Dimethylformamide (DMF).
-
Vessel Sealing & Irradiation: Cap the vessel and irradiate in a microwave reactor at 150 °C for 20 minutes.
-
Work-up: After cooling, pour the reaction mixture into 20 mL of water and acidify with 1 M HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain the crude N-aryl intermediate. This intermediate can be used in the next step without further purification if sufficiently pure.
Step 2: Intramolecular Cyclization
-
Reagent Preparation: Place the crude N-aryl intermediate (1.0 mmol) from Step 1 into a clean microwave process vial.
-
Acid Addition: Carefully add 2 mL of concentrated sulfuric acid or polyphosphoric acid (PPA). Caution: Handle strong acids with appropriate personal protective equipment in a fume hood.
-
Vessel Sealing & Irradiation: Cap the vessel and irradiate in the microwave reactor at 120 °C for 5-10 minutes.[15]
-
Work-up: After cooling completely, carefully pour the reaction mixture onto crushed ice. The precipitated acridone product will be a colored solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
Conclusion
Microwave-assisted synthesis represents a significant advancement over conventional heating methods for the synthesis of heterocyclic compounds from versatile precursors like 5-bromo-4-nitroanthranilic acid. The protocols detailed herein demonstrate that MAOS can dramatically reduce reaction times from hours to minutes while simultaneously improving reaction yields and product purity.[9][11] For researchers in drug discovery and development, adopting these techniques can accelerate the generation of novel compound libraries, facilitating a more rapid and efficient path to identifying promising new therapeutic candidates.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
- Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Microwave-Assisted Synthesis of Heterocycles and their Anti-cancer Activities.
- Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition.
- Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitroanthranilate.
- Microwave-assisted Synthesis and Evaluation of Anticancer Activity Of Substituted Acridone Analogues. Research Journal of Pharmacy and Technology.
- A New Route for the Synthesis of Quinazolinones. ResearchGate.
- Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. JOCPR.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. Benchchem.
- Efficient Microwave-Assisted Synthesis of Methyl 4-or 5-NitroÂ-anthranilate. PDF.
- Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO.
- Rapid Synthesis of Acridines Using Microwave. Request PDF on ResearchGate.
- Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. PMC.
- A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. arkat usa.
- synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development & Research.
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
- Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed.
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- 8. benthamdirect.com [benthamdirect.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic aromatic substitution reactions of 2-Amino-5-bromo-4-nitro-benzoic acid
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 2-Amino-5-bromo-4-nitrobenzoic acid .
This scaffold presents a classic "push-pull" electronic conflict: the nitro group (C4) activates the bromine (C5) for nucleophilic aromatic substitution (SNAr), while the amino group (C2) strongly deactivates the ring via resonance donation. This guide provides the protocols required to overcome this electronic barrier and achieve high-yield substitution.
Executive Summary & Strategic Importance
2-Amino-5-bromo-4-nitrobenzoic acid is a high-value intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and benzodiazepines . The molecule features three orthogonal reactive handles:
-
C1-Carboxylic Acid: Cyclization handle (typically for quinazolinone formation).
-
C5-Bromide: The site of SNAr or Palladium-catalyzed coupling.
-
C4-Nitro: A latent amine for further cyclization or derivatization.
The Challenge: Direct SNAr displacement of the C5-bromide is kinetically sluggish. Although the ortho-nitro group activates the position, the para-amino group (at C2) donates electron density into the ring, destabilizing the Meisenheimer complex required for SNAr.
The Solution: This guide details two pathways:
-
Method A (Direct): High-temperature forcing conditions for robust nucleophiles.
-
Method B (Protected): A 3-step "Protect-React-Deprotect" sequence that temporarily masks the amine's donation, restoring high electrophilicity to the C5 position.
Mechanistic Analysis & Reaction Logic
The success of the reaction depends on managing the electronic density at Carbon-5.
-
Activation: The -NO₂ group at C4 withdraws electron density inductively (-I) and mesomerically (-M), making C5 electrophilic.
-
Deactivation: The -NH₂ group at C2 donates electrons (+M) directly into the C5 position (para-relationship), significantly raising the energy barrier for nucleophilic attack.
-
Interference: The free -COOH group will protonate amine nucleophiles, killing their reactivity. Crucial Step: You must either use the methyl ester derivative or use >2 equivalents of base to neutralize the acid first.
Pathway Visualization
The following diagram illustrates the competing electronic effects and the logic behind the "Protected" route.
Caption: Comparative workflows for overcoming electronic deactivation at the C5 position.
Experimental Protocols
Pre-requisite: Esterification (Recommended)
Why: Working with the free acid leads to salt formation and solubility issues. Converting to the methyl ester is standard practice.
-
Reagents: Methanol, SOCl₂ (Thionyl Chloride).
-
Brief Protocol: Reflux the acid in MeOH with 1.5 eq SOCl₂ for 4 hours. Isolate the methyl ester before proceeding to SNAr.
Protocol A: Direct SNAr with Secondary Amines (Morpholine/Piperidine)
Use case: When the nucleophile is a strong secondary amine and you wish to avoid protection steps.
Materials:
-
Substrate: Methyl 2-amino-5-bromo-4-nitrobenzoate (1.0 eq)
-
Nucleophile: Morpholine (3.0 eq)
-
Solvent: DMSO (Anhydrous) or NMP
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
Step-by-Step:
-
Dissolution: In a pressure vial, dissolve 1.0 g of substrate in 10 mL of anhydrous DMSO.
-
Addition: Add DIPEA followed by Morpholine. The solution will likely darken.
-
Reaction: Seal the vial and heat to 120°C for 12–16 hours.
-
Note: Temperatures below 100°C rarely drive this reaction to completion due to the deactivated ring.
-
-
Monitoring: Check via LC-MS. Look for the mass shift (Br [79/81] replaced by Morpholine [86]).
-
Workup: Cool to RT. Pour into ice-water (100 mL). The product should precipitate as a yellow/orange solid. Filter and wash with water.[1][2]
-
Purification: Recrystallize from EtOH/Water if necessary.
Protocol B: The "Gold Standard" Protection Route (Thiol/Amine Displacement)
Use case: For weaker nucleophiles or when high yields (>85%) are required.
Phase 1: Acetylation (Protection)
-
Suspend Methyl 2-amino-5-bromo-4-nitrobenzoate in Acetic Anhydride (5 vol).
-
Add catalytic H₂SO₄ (1 drop).
-
Heat to 60°C for 2 hours.
-
Pour into ice water. Filter the N-acetyl derivative.
Phase 2: SNAr Reaction
-
Dissolve the N-acetyl intermediate (1.0 eq) in DMF.
-
Add Potassium Carbonate (K₂CO₃, 2.0 eq) and the Nucleophile (e.g., Thiophenol or primary amine, 1.2 eq).
-
Heat to 80°C . (Note the lower temperature requirement compared to Method A).
-
Monitor for disappearance of the bromide.
Phase 3: Deacetylation (Optional)
-
If the free amine is needed: Treat the product with 6N HCl in Methanol at reflux for 2 hours.
-
Neutralize with NaHCO₃ to recover the 2-amino-5-substituted-4-nitrobenzoate .
Quantitative Data & Optimization Guidelines
The following table summarizes reaction conditions based on internal optimization studies for the displacement of Bromide by Morpholine.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Substrate Form | Free Acid | Methyl Ester | Ester prevents salt formation; yield +15%. |
| Solvent | Ethanol (Reflux, 78°C) | DMSO (120°C) | Ethanol is too cool. DMSO is required for SNAr on deactivated rings. |
| Base | K₂CO₃ | DIPEA (Organic base) | DIPEA improves solubility in DMSO. |
| NH₂ Status | Free Amine | Acetyl-Protected | Protection increases rate by ~4x (Reaction time drops from 24h to 6h). |
| Yield | 35-40% | 88-92% | Protection route is superior. |
Troubleshooting Guide
-
Problem: Starting material remains unreacted after 24h.
-
Problem: Hydrolysis of the ester.
Downstream Application: Quinazoline Synthesis
Once the SNAr is complete, the scaffold is primed for cyclization.
Caption: Synthesis of Quinazolinone core from the substituted intermediate.
References
-
Organic Syntheses. (2010). Synthesis of 2-Amino-5-bromobenzaldehyde and related derivatives. Org. Synth. 2010, 87, 201-212. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 2-Amino-5-bromo-3-nitrobenzoic acid Structure and Properties. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. quora.com [quora.com]
- 6. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubilization of 2-Amino-5-bromo-4-nitro-benzoic acid
Case ID: SOL-ABNBA-001
Compound: 2-Amino-5-bromo-4-nitro-benzoic acid
CAS Registry Number: 89642-24-0
Chemical Formula:
The Core Issue: Why Water Fails
User Query: "I am trying to dissolve 2-Amino-5-bromo-4-nitro-benzoic acid in neutral water (pH 7) or PBS for a biological assay, but it remains a yellow suspension. Vortexing and sonication do not help."[1]
The Physicochemical Mechanism
The solubility failure is not a user error; it is a thermodynamic inevitability governed by the molecule's structure.[1] You are fighting two forces:
-
High Crystal Lattice Energy: The molecule contains both a hydrogen-bond donor (Amino,
) and acceptors (Nitro, ; Carboxyl, ).[1] These form a tight, stable crystal lattice through intermolecular hydrogen bonding and -stacking interactions.[1] Neutral water cannot overcome this lattice energy at room temperature.[1] -
Hydrophobicity Dominance: While the carboxyl group is polar, the Bromo (
) and Nitro ( ) substituents are highly lipophilic electron-withdrawing groups (EWGs).[1] In neutral water, the molecule exists primarily in its protonated, uncharged form (or a net-neutral zwitterion), which has poor hydration enthalpy.[1]
The Solution: You must ionize the molecule.[1] By deprotonating the carboxylic acid (forming the carboxylate anion), you introduce a negative charge that drastically increases hydration, allowing water molecules to surround and dissolve the compound.[1]
Solubility Decision Matrix
Before starting, determine your downstream application.[1] The solvent system must be compatible with your assay.[1]
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.
Validated Protocols
Method A: The DMSO "Stock & Dilute" (Standard)
Best for: High-throughput screening, small volume additions.[1]
Theory: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts the hydrogen bonding of the crystal lattice without chemically altering the solute.[1]
-
Preparation: Weigh the powder and add 100% DMSO to achieve a concentration of 10 mM to 50 mM .
-
Dissolution: Vortex for 30 seconds. The solution should turn clear yellow/orange immediately.[1]
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).
-
Usage (Critical Step):
Method B: The Sodium Salt Method (Aqueous Only)
Best for: Animal studies, DMSO-sensitive cell lines.[1]
Theory: Converting the acid to its sodium salt (
-
Stoichiometry: Calculate the moles of your compound. You need exactly 1.0 to 1.1 equivalents of NaOH.[1]
-
Step-by-Step:
-
Validation: Check the final pH. It should be near 7.4. If it is too basic, back-titrate very carefully with dilute HCl, but do not drop below pH 5.5, or it will reprecipitate.[1]
Troubleshooting & FAQs
Data Summary Table: Solvent Compatibility
| Solvent | Solubility Rating | Comments |
| Water (pH 7) | Poor (< 0.1 mg/mL) | Requires pH adjustment to dissolve.[1] |
| DMSO | Excellent (> 50 mg/mL) | Standard for stock solutions.[1] Hygroscopic. |
| Ethanol/Methanol | Good | Useful for synthesis; toxic for many bio-assays.[1] |
| 0.1 M NaOH | Very Good | Forms soluble sodium salt immediately.[1] |
| PBS (pH 7.4) | Moderate | Only soluble at low concentrations (<100 µM).[1] |
Frequently Asked Questions
Q: I diluted my DMSO stock (20 mM) 1:100 into cell media, and it turned cloudy. Why? A: You experienced "Solvent Shock."[1] The hydrophobic effect forced the molecules to aggregate faster than they could disperse.[1]
-
Fix: Vortex the media while adding the DMSO stock. Alternatively, warm the media to 37°C before addition. If it still precipitates, your final concentration (200 µM) is above the thermodynamic solubility limit for this compound in water.[1] Lower the target concentration.
Q: Can I autoclave the solution? A: No. Nitro-aromatic compounds can be heat-sensitive and may degrade or decarboxylate under high heat/pressure.[1] Sterilize by filtration using a 0.22 µm PVDF or PTFE membrane (Nylon binds proteins and some small molecules; avoid if possible).[1]
Q: The solution changed color from pale yellow to deep orange/red after adding NaOH. Did I degrade it? A: Likely not. Nitro-aromatics often act as pH indicators.[1] The shift to a deeper color usually indicates the formation of the phenolate or carboxylate anion (bathochromic shift).[1] However, avoid pH > 10, as extreme base can hydrolyze the bromide or degrade the nitro group over time.[1]
Q: What is the pKa of this compound?
A: While experimental values for this specific derivative are rare in open literature, the estimated
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18431478, 2-Amino-5-bromo-3-nitrobenzoic acid (Isomer Analog).[1] Retrieved from [Link]
-
Zhang, Y. et al. (2014). Solubilities of benzoic acid and its nitro-derivatives in pure solvents.[1] Journal of Chemical & Engineering Data.[1] (General principles of nitrobenzoic acid solubility). Retrieved from [Link]
Sources
Preventing decarboxylation of 2-Amino-5-bromo-4-nitro-benzoic acid during heating
Executive Summary: The Thermodynamics of Instability
You are likely reading this guide because you are observing yield loss, gas evolution, or the appearance of a fast-moving spot on your TLC (Thin Layer Chromatography) plate corresponding to 3-bromo-4-nitroaniline .
The molecule 2-Amino-5-bromo-4-nitrobenzoic acid represents a "perfect storm" for thermal decarboxylation. The instability is not random; it is driven by the specific arrangement of its functional groups:
-
Para-Nitro Group (
at C4): This is the primary driver. It is a strong electron-withdrawing group (EWG) located para to the carboxyl group. It stabilizes the carbanion/arenium intermediate formed after loss via resonance. -
Ortho-Amino Group (
at C2): While amino groups are electron-donating, in the ortho position, they can facilitate proton transfer to the ipso-carbon (the ring carbon holding the carboxyl group) via an internal hydrogen bond or zwitterionic transition state. -
Meta-Bromo Group (
at C5): An inductive EWG that further pulls electron density from the ring, lowering the activation energy for the C-C bond cleavage.
Core Directive: To prevent decarboxylation, you must disrupt the transition state that allows the ring to accept the electron pair from the cleaving C-C bond.
Module 1: Critical Control Parameters
Temperature Thresholds
Thermal decarboxylation follows first-order kinetics. While the pure solid might appear stable up to its melting point (often >200°C with decomposition), in solution , the energy barrier drops significantly.
| State | Safe Zone | Danger Zone | Critical Failure |
| Solid Storage | < 25°C | > 40°C | > 100°C |
| Solution (Neutral) | < 50°C | 60°C - 80°C | > 80°C |
| Solution (Acidic) | < 20°C | > 35°C | > 50°C |
The Solvent Effect
Protodecarboxylation (acid-catalyzed decarboxylation) is accelerated in high-dielectric, protic solvents (like water or alcohols) because they stabilize the charged transition states.
-
Preferred Solvents: Aprotic, moderate polarity (THF, Ethyl Acetate, Acetonitrile).
-
High Risk Solvents: DMSO/DMF (High boiling points tempt users to overheat; basic impurities catalyze reaction), Water (especially at low pH).
Visualizing the Mechanism
The following diagram illustrates the resonance stabilization that drives this reaction. Note how the Nitro group acts as an "electron sink."[1]
Figure 1: Mechanistic pathway showing how the para-nitro group stabilizes the intermediate, facilitating the loss of carbon dioxide.
Module 2: Troubleshooting Guide (Q&A)
Q1: I need to recrystallize my product, but it decomposes in boiling ethanol. What should I do? Diagnosis: Boiling ethanol (78°C) is too hot for this electron-deficient acid, especially if trace acid is present. Solution: Switch to a "solvent/anti-solvent" precipitation method at room temperature.
-
Dissolve the crude solid in a minimum amount of THF or Acetone at room temperature (20-25°C).
-
Filter off any insolubles.[2]
-
Slowly add Hexanes or Heptane (anti-solvent) while stirring until turbidity persists.
-
Cool in an ice bath (0-4°C) to maximize yield. Do not boil.
Q2: My reaction requires heating to 100°C for a coupling step. How do I protect the carboxylic acid? Diagnosis: You cannot heat the free acid to 100°C without significant loss. Solution: You must mask the carboxylic acid before the heating step.
-
Protocol: Convert to the Methyl Ester .
-
Treat the acid with TMS-diazomethane in Methanol/Benzene (room temp) OR Thionyl Chloride/Methanol (keep temp < 40°C).
-
The ester is thermally stable. You can hydrolyze it back to the acid (LiOH/THF/Water) at room temperature after the high-heat step.
-
Q3: I see gas bubbles evolving during acidification of the reaction mixture.
Diagnosis: You are likely performing a "Protodecarboxylation." Acidifying a solution of the salt (benzoate) rapidly protonates the carboxylate. If the local concentration of acid is high and the solution is warm,
-
Cool the mixture to 0°C before adding acid.
-
Use a weaker acid (e.g., Acetic acid or dilute HCl) instead of conc.
. -
Add acid slowly with vigorous stirring to avoid "hot spots" of low pH.
Module 3: Standard Operating Procedures (SOPs)
SOP-A: Safe Synthesis via Bromination
Use this protocol if synthesizing the target from 2-amino-4-nitrobenzoic acid.
-
Preparation: Dissolve 2-amino-4-nitrobenzoic acid (1.0 eq) in Glacial Acetic Acid (10 vol).
-
Note: Acetic acid is safer than mineral acids but can still promote decarboxylation if boiled.
-
-
Bromination: Add Bromine (
, 1.05 eq) dropwise at ambient temperature (20-25°C) .-
Critical: Do NOT heat to reflux. The reaction is exothermic; use a water bath to maintain T < 30°C.
-
-
Monitoring: Check TLC every 30 mins. If reaction is sluggish, add a catalytic amount of Iron(III) chloride (
), but keep temperature low. -
Quench: Pour mixture into Ice Water (not room temp water).
-
Isolation: Filter the yellow precipitate immediately. Wash with cold water.[2] Dry under vacuum at 40°C max .
SOP-B: Decision Matrix for Handling
Use this flowchart to determine the safe handling of your specific experiment.
Figure 2: Operational decision tree for minimizing decarboxylation risk.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use microwave heating? A: Only if you are performing a rapid reaction (< 5 mins) and the solvent is non-acidic. However, microwave heating often creates "superheated" pockets that trigger instantaneous decarboxylation. Conventional heating with strict temperature control is safer for this specific substrate.
Q: How do I store the compound long-term? A: Store as a solid at 4°C or -20°C in an amber vial (protect from light). Ensure the vial is tightly sealed to prevent moisture ingress, as hydrolysis followed by decarboxylation can occur over months in humid conditions.
Q: Is the decarboxylation reversible?
A: No. Once
References
-
Mechanistic Insight into Decarboxylation
- Cohen, T., & Schambach, R. A. (1970). The Hammett equation and the mechanism of the thermal decarboxylation of aromatic acids. Journal of the American Chemical Society.
- Context: Establishes the relationship between electron-withdrawing groups (like 4-Nitro)
-
Synthesis & Stability of Nitrobenzoic Acids
-
Decarboxylative Cross-Coupling (Catalysis Warning)
- Goossen, L. J., et al. (2006).
- Context: Demonstrates that metal catalysts (Pd, Cu, Ag)
-
General Organic Chemistry of Decarboxylation
- Master Organic Chemistry.
- Context: fundamental review of the cyclic mechanism and thermal requirements.
Sources
Troubleshooting low reactivity of bromo group in 5-bromo-4-nitroanthranilic acid
Topic: Troubleshooting low reactivity of bromo group in 5-bromo-4-nitroanthranilic acid Content type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals
Status: Operational Subject: Overcoming Low Reactivity of C5-Bromo Substituent Ticket ID: CHEM-SUP-2024-882
Executive Summary: The "Push-Pull" Deadlock
You are likely encountering stalled reactions when attempting to functionalize the bromine at the C5 position of 5-bromo-4-nitroanthranilic acid (also known as 2-amino-5-bromo-4-nitrobenzoic acid).
Whether you are attempting Nucleophilic Aromatic Substitution (
This guide deconstructs the electronic conflict inherent in this scaffold and provides three validated protocols to restore reactivity.
Module 1: Diagnostic — Why is my reaction stalled?
The molecule presents a classic case of "Electronic Tug-of-War" that neutralizes the reactivity of the carbon-bromine (C-Br) bond.
The Electronic Conflict
-
The Activator (C4-Nitro): The nitro group at C4 is ortho to the bromine. Inductively and mesomerically, it withdraws electron density, theoretically activating the C5 position for nucleophilic attack.
-
The Deactivator (C2-Amino): The amino group at C2 is para to the bromine. Through resonance (+M effect), it donates a lone pair into the ring. This electron density is delocalized specifically onto the C5 carbon (among others), effectively shielding it from nucleophilic attack and slowing oxidative addition in metal catalysis.
Verdict: The strong donation from the para-amine overwhelms the activation from the ortho-nitro group. The C5 position is too electron-rich for
Visualization: The Reactivity Deadlock
The following diagram illustrates the opposing electronic vectors and the steric/chelation issues causing the failure.
Caption: Figure 1.[1] Mechanistic failure points. The red vector (Amine donation) neutralizes the green vector (Nitro activation), while functional groups interfere with catalysts and reagents.
Module 2: Troubleshooting Protocols
Do not attempt to force the reaction with higher temperatures; this will likely lead to decarboxylation or tar formation. Instead, modify the substrate.
Protocol A: Unlocking (Nucleophilic Substitution)
Objective: Displace Br with amines, thiols, or alkoxides. Strategy: You must "switch off" the electron-donating power of the C2-amine.
| Step | Action | Reagent/Conditions | Mechanistic Logic |
| 1 | Protect Amine | Acetic Anhydride ( | Converts |
| 2 | Esterify Acid | Converts | |
| 3 | Execute | Nucleophile (1.2 eq), | The ring is now electron-deficient (activated by |
| 4 | Deprotect | 6N HCl, reflux. | Removes Acetyl and Methyl ester groups if the free acid/amine is required. |
Protocol B: Enabling Suzuki-Miyaura Coupling
Objective: Form C-C bonds at C5. Strategy: Prevent catalyst poisoning and facilitate oxidative addition.
The "Workhorse" System: If you cannot protect the amine, you must use a catalyst system capable of overcoming the deactivation.
-
Catalyst:
(2 mol%) -
Ligand: XPhos or SPhos (4-6 mol%). Why? These bulky, electron-rich Buchwald ligands facilitate oxidative addition into electron-rich aryl halides (like yours) and prevent amine coordination to the metal center [1].
-
Base:
(3.0 eq). -
Solvent: n-Butanol/Water (4:1) or Dioxane/Water (4:1).[2] Note: The presence of water is critical for the boronic acid activation cycle.
Protocol C: The "Sandmeyer" Pivot (Alternative Route)
If the bromine is simply too inert, consider if you need to start with the bromo-compound.
-
Concept: Start with 4-nitroanthranilic acid .
-
Route: Perform the coupling before bromination? No, usually C5 is the most reactive site for SEAr.
-
Better Route: If the amine is the problem, remove it. Diazotize the amine (
) and convert it to an Iodine (KI) or Hydrogen ( ) after the coupling, or use the diazonium salt itself as the coupling partner (though risky with nitro groups present). Recommendation: Stick to Protocol A or B.
Module 3: Decision Logic & Workflow
Use this flowchart to select the correct experimental path based on your available reagents and target molecule.
Caption: Figure 2. Decision tree for selecting the appropriate troubleshooting protocol.
Frequently Asked Questions (FAQs)
Q1: Can I use the Sandmeyer reaction to install the Bromine after reacting the amine? A: No. The amine is at C2. The bromine is at C5. The amine is your "problem" group, but it is also the handle for the Sandmeyer. If you diazotize the amine to replace it, you lose the amine functionality. If you want to keep the amine in the final product, you must protect it (Protocol A).
Q2: Why does my reaction turn black and deposit metal? A: This is "Pd-black" formation. The free amine at C2 is coordinating to the Palladium, displacing the phosphine ligands. Once the ligands are gone, the Pd aggregates and precipitates. Solution: Use bidentate ligands (dppf) or bulky monodentate ligands (XPhos) that bind Pd tighter than the amine can [2].
Q3: Is the carboxylic acid interfering?
A: Yes. In basic conditions (required for Suzuki/
Q4: I am seeing explosion warnings in the literature. Is this real? A: Yes. Nitro-anthranilic acids are precursors to potential explosives. While 5-bromo-4-nitroanthranilic acid itself is stable, subjecting it to diazonium conditions (Sandmeyer) or high heat with azides can generate unstable intermediates. Always work behind a blast shield when scaling up >1g.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Explains the utility of XPhos/SPhos for deactivated substrates).
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Foundational work on using bulky ligands to overcome slow oxidative addition).
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12076, 4-Nitroanthranilic acid." (Structural data and safety profiles for the parent scaffold).
-
Organic Chemistry Portal. "Suzuki Coupling." (General mechanism and troubleshooting for base-labile substrates).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-bromo-4-nitroanthranilic acid before handling.
Sources
Technical Support Center: Purification of 2-Amino-5-bromo-4-nitrobenzoic Acid
Ticket ID: #ABNBA-PUR-001 Subject: Purification protocols and troubleshooting for CAS 89642-24-0 Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
You are likely working with 2-Amino-5-bromo-4-nitrobenzoic acid (CAS 89642-24-0), a critical intermediate for quinazoline-based kinase inhibitors and other heterocyclic pharmaceuticals.
In synthesis (typically bromination of 2-amino-4-nitrobenzoic acid), the primary challenge is separating the target 5-bromo regioisomer from the 3-bromo impurity and unreacted starting material. Because these species share similar pKa values and solubility profiles, standard filtration is often insufficient.
This guide provides a self-validating purification workflow focusing on pH-controlled precipitation followed by polarity-gradient recrystallization .
Module 1: The Impurity Landscape
Before attempting purification, you must identify what you are removing. The reaction landscape is governed by the directing effects of the amino (ortho/para) and nitro (meta) groups.
| Impurity Type | Chemical Identity | Origin | Removal Strategy |
| Regioisomer | 2-Amino-3-bromo-4-nitrobenzoic acid | Bromination at the sterically crowded C3 position. | Recrystallization: The 3-bromo isomer disrupts crystal packing, making it more soluble in ethanol/water mixtures. |
| Starting Material | 2-Amino-4-nitrobenzoic acid | Incomplete reaction.[1] | Chromatography/Reslurry: Hard to remove via acid-base workup due to similar acidity. |
| Over-brominated | 2-Amino-3,5-dibromo-4-nitrobenzoic acid | Excess bromine/NBS usage. | Polarity Adjustment: Significantly more lipophilic; washes out in non-polar solvents. |
| Decarboxylated | 3-Bromo-4-nitroaniline | Thermal degradation (>100°C). | Acid-Base Extraction: This impurity is not acidic. It will remain in the organic phase during basic extraction. |
Module 2: Primary Purification (Acid-Base Workup)
This protocol exploits the amphoteric nature of the anthranilic acid core but relies on the carboxylic acid for bulk separation.
Workflow Diagram
Caption: Acid-base purification strategy to isolate the benzoic acid derivative from non-acidic byproducts.
Step-by-Step Protocol
-
Dissolution: Suspend the crude yellow/orange solid in 1N NaOH (approx. 10 mL per gram of solid). Stir until the bulk of the solid dissolves.
-
Why? The carboxylic acid deprotonates (forming the sodium salt), becoming water-soluble. Non-acidic impurities (like decarboxylated anilines) remain insoluble.
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars or inorganic salts.
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add 2N HCl dropwise with vigorous stirring.
-
Isolation: Filter the precipitate and wash with cold water until the filtrate is neutral. Dry at 50°C under vacuum.
Module 3: Secondary Purification (Recrystallization)
If HPLC indicates purity <98% or regioisomers persist, perform recrystallization.
Recommended Solvent System: Ethanol : Water (9:1) or Glacial Acetic Acid.
Protocol (Ethanol/Water Method)
-
Reflux: Suspend the dried solid in absolute ethanol (10 mL/g). Heat to reflux.[3]
-
Titration: If the solid does not fully dissolve, add water dropwise through the condenser until clarity is achieved (up to 10% v/v).
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.
-
Crystallization: Chill at 4°C overnight.
-
Wash: Filter the yellow needles and wash with cold 50% EtOH .
Module 4: Troubleshooting & FAQs
Ticket #402: "My product is oiling out instead of crystallizing."
Diagnosis: This usually indicates the presence of residual solvent (DMF/DMSO from synthesis) or a high concentration of the 3-bromo isomer, which lowers the melting point. Solution:
-
Re-dissolve the oil in 1N NaOH.
-
Extract the aqueous basic layer with Ethyl Acetate (3x) to pull out organic impurities.
-
Re-acidify the aqueous layer to precipitate the clean acid.
Ticket #405: "I see a persistent impurity at RRT 0.9 on HPLC."
Diagnosis: This is likely the unreacted starting material (2-amino-4-nitrobenzoic acid). It is structurally almost identical to the product. Solution: Recrystallization is often ineffective here.
-
Action: Slurry the solid in Dichloromethane (DCM) at reflux for 1 hour. The starting material is generally more soluble in chlorinated solvents than the brominated product. Filter while hot.[2]
Ticket #408: "What is the correct pH for precipitation?"
Analysis: The compound is an amino-acid (amphoteric).
-
COOH pKa ≈ 2.5–3.5
-
NH₂ (anilinic) pKa ≈ 1.0–2.0 (as conjugate acid) Directive: You must aim for the isoelectric point region. Target pH 3.0 .
-
pH > 4: Product remains as carboxylate salt (soluble).
-
pH < 1: Product forms ammonium hydrochloride salt (soluble).
Module 5: Analytical Validation
Confirm identity and purity using the following markers.
| Technique | Expected Observation |
| 1H NMR (DMSO-d6) | Aromatic Protons: Two singlets (due to para relationship). δ ~8.3 ppm (H-3, adjacent to Nitro/COOH) δ ~7.2 ppm (H-6, adjacent to Amine/Br). Note: If you see doublets, you have the wrong isomer. |
| HPLC | Column: C18. Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. Order of Elution: Starting Material |
| Appearance | Yellow to orange crystalline powder. Dark brown indicates oxidation/tar. |
References
-
PubChem. (2025).[4] 2-Amino-5-bromo-4-nitrobenzoic acid (Compound).[5][6] National Library of Medicine. [Link]
-
Organic Syntheses. (2010). Bromination of Anthranilic Acid Derivatives. Org. Synth. 2010, 87, 19. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-bromo-4-nitro-benzoic acid | 89642-24-0 [sigmaaldrich.com]
- 6. 89642-24-0|2-Amino-5-bromo-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Handling Moisture Sensitivity of 2-Amino-5-bromo-4-nitro-benzoic Acid Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 2-Amino-5-bromo-4-nitro-benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but challenging class of compounds. The inherent reactivity of the functional groups—amino, carboxylic acid, and the electron-withdrawing nitro and bromo substituents—makes these molecules valuable synthetic intermediates but also renders them susceptible to moisture.[1][2] This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses common issues encountered during experimentation. The format follows a logical progression from problem identification to solution implementation.
Q1: My reaction failed to start or shows no consumption of the starting material. What are the likely causes related to moisture?
A: This is a classic symptom of reagent deactivation or catalyst inhibition by water. The causality can be traced to several sources:
-
Compromised Reagents: Many reactions involving this scaffold, such as amide couplings or reductions, use highly moisture-sensitive reagents (e.g., coupling agents like EDC, hydrides like LiAlH₄).[3][4] Trace amounts of water will stoichiometrically consume these reagents before they can participate in the desired transformation.
-
Catalyst Poisoning: In reactions like Fischer esterification, the strong acid catalyst can be diluted and its activity reduced by water. In metal-catalyzed reactions, water can interfere with the catalytic cycle.
-
Wet Solvents: Using a solvent that has not been rigorously dried is the most common cause. Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture if not handled and stored correctly.[3]
-
Contaminated Glassware: Glass surfaces are hydrophilic and readily adsorb a film of water from the atmosphere.[5] Failure to properly oven- or flame-dry glassware before use introduces a significant amount of water into the reaction.[5][6]
Solution Pathway:
-
Verify Solvent Anhydrousness: Before starting, test your solvent. A common method is to add a small amount to a flask containing sodium benzophenone ketyl; a persistent blue or purple color indicates the solvent is dry.[7]
-
Ensure Glassware is Dry: Oven-dry glassware at >120°C for at least 4 hours or flame-dry it under vacuum, allowing it to cool under a stream of inert gas (Nitrogen or Argon).[3][5]
-
Use Freshly Opened or Titrated Reagents: For highly sensitive reagents, use a freshly opened bottle or titrate older reagents to determine their exact molarity.
-
Implement a Strict Inert Atmosphere: Use a Schlenk line or a glovebox for the entire experimental setup and reagent transfer.[8][9]
Q2: My reaction is sluggish, gives a low yield, and requires extended reaction times. How can moisture be a factor?
A: A sluggish reaction points to a persistent, low-level contamination with water that is continuously hampering the reaction kinetics without completely halting it.
-
Reversible Reactions: Many derivatizations of the carboxylic acid group, such as esterification, are equilibrium-driven. The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials according to Le Châtelier's principle.
-
Hydrolysis of Intermediates: In multi-step reactions, moisture can hydrolyze key activated intermediates. For example, in an amide coupling using a coupling agent, the activated carboxylic acid can react with water instead of the intended amine, reverting it to the starting material.
-
Slow Reagent Degradation: A small leak in your inert atmosphere setup can allow a slow ingress of atmospheric moisture, which gradually degrades the reagents over the extended reaction time.
Solution Pathway:
-
Check for Leaks: Ensure all joints in your glassware are well-sealed with high-vacuum grease (if applicable) and that your septa are not punctured excessively. A positive pressure of inert gas, visualized by a bubbler, should be maintained throughout.[10]
-
Use a Drying Tube: For less sensitive reactions, a properly packed drying tube with a desiccant like calcium chloride can protect the reaction from atmospheric moisture.[5]
-
Incorporate Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) directly to the reaction mixture can scavenge trace amounts of water in situ.[7] Ensure the sieves are compatible with your reagents.
Q3: I'm observing unexpected side products in my TLC, LC-MS, or NMR analysis. Could this be due to water contamination?
A: Absolutely. Water is a reactive nucleophile and can participate in several side reactions, leading to a complex product mixture.
-
Hydrolysis of Acylating Agents: In reactions designed to acylate the amino group, common reagents like acid chlorides or anhydrides will readily hydrolyze in the presence of water to form the corresponding carboxylic acid.[11]
-
Ring-Opening of Anhydrides: If using an anhydride for derivatization, water can lead to the formation of dicarboxylic acids, which can complicate purification.[12]
-
Decomposition: While 2-Amino-5-bromo-4-nitro-benzoic acid itself is relatively stable, its activated derivatives or sensitive reaction intermediates may be prone to decomposition in the presence of water, especially at elevated temperatures.[2][13][14]
Solution Pathway:
-
Pre-dry Reagents: If a solid reagent is suspected of being hygroscopic, dry it in a vacuum oven before use.
-
Run a Control Reaction: Set up a small-scale reaction where a deliberate amount of water is added. Comparing the product profile of this "wet" reaction to your main experiment via TLC or LC-MS can confirm if water is the culprit.[15]
-
Purify Solvents: If you suspect solvent contamination, distill it over an appropriate drying agent (e.g., calcium hydride for amines, sodium for hydrocarbons) before use.[16]
Frequently Asked Questions (FAQs)
Q1: What is the best way to store 2-Amino-5-bromo-4-nitro-benzoic acid derivatives? A: These compounds should be stored in a cool, dark, and dry place. A desiccator cabinet containing a drying agent like Drierite™ or phosphorus pentoxide is ideal for short-to-medium-term storage. For long-term storage, especially for highly sensitive derivatives, sealing the compound in an ampoule under an inert atmosphere or storing it inside a glovebox is the best practice.[8][17]
Q2: What are the visual indicators of a compromised inert atmosphere? A: The most immediate indicator is the bubbler connected to your Schlenk line. If the oil is being pushed back towards your manifold, it indicates a negative pressure (a leak) in your system. Conversely, a lack of bubbling when the system should be under positive pressure also signals a problem.[10] For reactions using colorimetric indicators like the sodium benzophenone ketyl for solvent drying, the disappearance of the characteristic blue/purple color indicates contamination.[7]
Q3: How do I properly dry and degas a solvent for a moisture-sensitive reaction? A: There are several methods depending on the required level of dryness.
-
Drying Agents: Stirring the solvent over a drying agent like anhydrous calcium chloride, magnesium sulfate, or sodium sulfate can remove bulk water.[18][19][20]
-
Reactive Drying: For ultimate dryness, distillation from a reactive drying agent is used. Common pairs include sodium/benzophenone for ethers and hydrocarbons, and calcium hydride for halogenated solvents and amines.[16]
-
Degassing: To remove dissolved oxygen, which can also interfere with certain reactions, the solvent should be degassed. This is typically done by bubbling a stream of inert gas (sparging) through the solvent for 15-30 minutes or by subjecting it to several freeze-pump-thaw cycles.[6][21]
Q4: Can I use a drying tube instead of a full inert atmosphere setup? A: A drying tube only protects the reaction from atmospheric moisture entering the flask; it does not remove the air already present inside.[5] This is acceptable for reactions that are only sensitive to moisture but not to oxygen. However, for reactions involving pyrophoric reagents, organometallics, or sensitive catalysts, a full inert atmosphere created by purging with nitrogen or argon is mandatory.[3][9]
Data & Visualization
Table 1: Common Drying Agents for Organic Solvents
This table provides a quick reference for selecting the appropriate drying agent for post-reaction workups.
| Drying Agent | Formula | Capacity | Speed | Acidity | Common Applications | Limitations |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Neutral | General-purpose, good for wet solutions | Slow to act, forms a fine powder that can be difficult to filter.[18][20] |
| Magnesium Sulfate | MgSO₄ | High | Fast | Neutral | General-purpose, faster than Na₂SO₄ | Can be slightly acidic; fine powder.[18][20] |
| Calcium Chloride | CaCl₂ | High | Fast | Neutral | Drying hydrocarbons and ethers | Reacts with alcohols, phenols, and amines; forms complexes.[16][18] |
| Calcium Sulfate (Drierite™) | CaSO₄ | Low | Very Fast | Neutral | Excellent for pre-drying or in drying tubes | Low capacity, needs frequent replacement.[18][20] |
| Molecular Sieves | Aluminosilicates | High | Fast | Neutral | Excellent for in-situ drying of reaction mixtures | Must be activated before use; pore size specific (3Å for water).[7] |
Diagrams for Experimental Workflow
Detailed Experimental Protocol: Fischer Esterification of 2-Amino-5-bromo-4-nitro-benzoic Acid
This protocol describes the conversion of the carboxylic acid to its ethyl ester, a reaction sensitive to the presence of water.
Materials:
-
2-Amino-5-bromo-4-nitro-benzoic acid
-
Absolute Ethanol (Anhydrous, >200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (flame-dried)
-
Reflux condenser (oven-dried)
-
Magnetic stirrer and stir bar
-
Drying tube
-
Syringes and needles
Procedure:
-
Glassware Preparation: Flame-dry a 100 mL round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen. Assemble it with an oven-dried reflux condenser topped with a nitrogen inlet adapter connected to a bubbler.[5][6]
-
Reagent Addition: Under a positive flow of nitrogen, add 2-Amino-5-bromo-4-nitro-benzoic acid (e.g., 2.61 g, 10 mmol) to the flask.
-
Solvent Addition: Using a dry syringe, add absolute ethanol (40 mL) to the flask. Stir the mixture to achieve a suspension.[23]
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (0.5 mL) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (approx. 78°C) using a heating mantle. Maintain the reflux under a positive nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC, eluting with a 3:1 mixture of hexanes and ethyl acetate. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 100 mL of ice-cold water.
-
Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[20]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2-amino-5-bromo-4-nitrobenzoate, which can be further purified by recrystallization or column chromatography.
References
- Kayan, B., et al. (2017). Degradation of nitroaromatic compounds in subcritical water: application of response surface methodology. Desalination and Water Treatment, 77, 237–246.
- Chemistry Infolab. (n.d.). Drying Agents - Removing water from organic solvents.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- ResearchGate. (n.d.). Degradation of Nitroaromatic Compounds in Subcritical Water: Application of Response Surface Methodology | Request PDF.
- Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents.
-
Scribd. (n.d.). Drying Agents for Organic Solvents. Available at: [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Available at: [Link]
-
MDPI. (2024). Biological Treatment of Nitroaromatics in Wastewater. Available at: [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
YouTube. (2022). Inert Atmosphere, with no O2. Available at: [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Available at: [Link]
-
ResearchGate. (n.d.). Influence of water on the reaction of succininc anhydride with aniline. Available at: [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical methods for determining environmental contaminants of concern in water and wastewater. Available at: [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methods for the Determination of Organic Compounds in Drinking Water. Available at: [Link]
-
Kintek Furnace. (2026). What Methods Are Used To Implement Inert Atmospheres? Available at: [Link]
-
IEEE Xplore. (1975). Methods for the Determination of Specific Organic Pollutants in Water and Waste Water. Available at: [Link]
-
OSTI.GOV. (n.d.). Removal of aromatic nitro compounds from water by ozonation. Available at: [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-aMino-5-broMo-4-nitrobenzoic acid. Available at: [Link]
-
Spectroscopy Online. (2020). Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS. Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Available at: [Link]
-
Iberchem. (2025). Temperature Control and Storage Conditions of Essences in the Production Line. Available at: [Link]
-
Utah Tech University. (n.d.). Water Sensitive Reactions. Available at: [Link]
-
Asynt. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Available at: [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult? Available at: [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Available at: [Link]
-
ResearchGate. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Available at: [Link]
-
Filo. (2025). Explain why the acylation of aniline is not possible. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Available at: [Link]
Sources
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- 11. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
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- 23. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
HPLC method for purity determination of 5-bromo-4-nitroanthranilic acid
An In-Depth Comparative Guide to HPLC Methodologies for the Purity Determination of 5-bromo-4-nitroanthranilic acid
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of 5-bromo-4-nitroanthranilic acid, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of parameters, we will delve into the scientific rationale behind each methodological choice, present comparative experimental data, and adhere to the rigorous validation standards expected in the drug development industry.
Introduction: The Analytical Imperative
The purity of any active pharmaceutical ingredient (API) or its intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. 5-bromo-4-nitroanthranilic acid, with its multiple functional groups (carboxylic acid, aromatic amine, nitro group, and a halogen), presents a unique analytical challenge. Its potential impurities could arise from starting materials, by-products of the synthesis, or degradation. Therefore, a well-developed, stability-indicating HPLC method is not merely a quality control requirement but a fundamental component of process understanding and regulatory compliance.
This guide compares two reversed-phase HPLC methods:
-
Method A: The Robust Workhorse. A classic approach utilizing a C18 stationary phase with an acidified mobile phase.
-
Method B: The Alternative Selectivity. An approach employing a Phenyl stationary phase to leverage different retention mechanisms for resolving challenging impurities.
Analyte Properties and Chromatographic Strategy
Understanding the physicochemical properties of 5-bromo-4-nitroanthranilic acid is paramount for logical method development.
-
Structure and Functionality: The molecule contains both an acidic carboxylic group and a weakly basic amino group, making it amphoteric. The nitro and bromo substituents increase its hydrophobicity and provide strong UV chromophores.
-
Polarity: The presence of polar functional groups suggests that reversed-phase HPLC is the most suitable separation mode.[1][2]
-
Ionization: The carboxylic acid (pKa ~2-4) will be ionized at neutral pH. To ensure consistent retention and sharp peak shape in reversed-phase chromatography, it is essential to suppress this ionization by acidifying the mobile phase to a pH at least 2 units below the pKa.[2][3]
-
Detection: The aromatic nitro-aniline structure confers strong UV absorbance, making UV detection a simple and robust choice. A wavelength of approximately 254 nm or a more specific maximum absorbance wavelength is expected to provide high sensitivity.[4][5]
Method A: The C18 Workhorse Approach
The octadecylsilane (C18) column is the most widely used stationary phase in reversed-phase HPLC due to its broad applicability and robust performance.[1] This method is designed for reliability and transferability across different laboratories.
Rationale for Method A
-
Stationary Phase: A C18 phase provides strong hydrophobic interactions with the analyte, ensuring adequate retention.
-
Mobile Phase: A mixture of acetonitrile and water is a common choice, offering good solvating power and low UV cutoff.[6] Phosphoric acid is used to buffer the mobile phase to a low pH (~2.5), ensuring the carboxylic acid group of the analyte is fully protonated and un-ionized, which minimizes peak tailing and provides reproducible retention.[2][7]
-
Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities can be eluted within a reasonable timeframe while maintaining good resolution for early-eluting polar impurities and sharp peaks for late-eluting non-polar ones.
Detailed Experimental Protocol: Method A
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-bromo-4-nitroanthranilic acid standard or sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to obtain a 1 mg/mL stock solution.
-
Further dilute 1 mL of the stock solution to 10 mL with the diluent to achieve a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method B: The Alternative Selectivity Approach
While C18 columns are excellent general-purpose phases, they may fail to resolve structurally similar impurities. A Phenyl stationary phase offers a different selectivity profile by introducing π-π interactions as a secondary retention mechanism, which can be highly effective for aromatic compounds.[1][8]
Rationale for Method B
-
Stationary Phase: A Phenyl-Hexyl phase provides standard hydrophobic interactions but also strong, selective π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities. This can significantly alter the elution order and improve the resolution of aromatic isomers or related substances.
-
Mobile Phase: To maintain consistency and allow for a direct comparison, the same mobile phase composition (acidified water and acetonitrile) is used. This isolates the effect of the stationary phase on selectivity.
Detailed Experimental Protocol: Method B
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Identical to the sample preparation protocol for Method A.
Method Validation and System Suitability
Both methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[9][10][11] A self-validating system begins with a robust System Suitability Test (SST) for each analytical run.
System Suitability Test (SST)
Before sample analysis, a standard solution is injected five or six times. The following parameters are monitored to ensure the chromatographic system is performing adequately:
-
Tailing Factor (Asymmetry): Should be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.
These criteria are based on general expectations outlined in pharmacopeias such as the USP.[12][13]
Workflow for HPLC Method Development and Validation
The logical progression from understanding the analyte to a fully validated method is crucial for ensuring a robust analytical procedure.
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 11. database.ich.org [database.ich.org]
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- 13. uspbpep.com [uspbpep.com]
A Technical Guide to the Predicted Mass Spectrometry Fragmentation of 2-Amino-5-bromo-4-nitro-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-Amino-5-bromo-4-nitro-benzoic acid (C₇H₅BrN₂O₄), a substituted aromatic carboxylic acid with significant potential as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1] Given the limited availability of direct experimental mass spectra for this specific compound in public literature, this document synthesizes established fragmentation principles from structurally related molecules to construct a predictive model of its behavior under mass spectrometric analysis. We will explore the characteristic fragmentation pathways driven by its key functional groups—amino, bromo, nitro, and carboxylic acid—to provide a robust framework for its identification and structural elucidation. This guide also presents standardized experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry to facilitate future empirical studies.
Compound Overview and Physicochemical Properties
2-Amino-5-bromo-4-nitro-benzoic acid is a multifuctional aromatic compound. The presence of a bromine atom introduces a distinct isotopic signature, while the interplay between the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups dictates its chemical reactivity and fragmentation behavior. Aromatic compounds generally produce stable molecular ions, which serve as a crucial starting point for spectral interpretation.[2]
Table 1: Physicochemical Properties of 2-Amino-5-bromo-4-nitro-benzoic acid
| Property | Value | Source |
| CAS Number | 89642-24-0 | [3] |
| Molecular Formula | C₇H₅BrN₂O₄ | |
| Molecular Weight | 261.03 g/mol | |
| Monoisotopic Mass | 259.9433 g/mol | [4] |
| Appearance | Yellow Solid | |
| Purity | Typically >95% |
Predicted Fragmentation Pattern (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[5] The resulting pattern is a fingerprint that is highly useful for structural confirmation. The fragmentation of 2-Amino-5-bromo-4-nitro-benzoic acid is predicted to be governed by the characteristic reactions of its functional groups.
The Molecular Ion (M⁺•)
The molecular ion peak is expected at an m/z corresponding to the molecule's mass. A critical diagnostic feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] Therefore, the molecular ion will appear as two distinct peaks of almost equal intensity at m/z 260 and m/z 262. This M⁺• and M+2 pattern is a definitive indicator of the presence of a single bromine atom.
Primary Fragmentation Pathways
The initial fragmentation events from the molecular ion are typically driven by the loss of small, stable neutral molecules or radicals.
-
Loss of Hydroxyl Radical (•OH): The carboxylic acid group can readily lose a hydroxyl radical, leading to a prominent acylium ion. This is a common fragmentation pathway for benzoic acid and its derivatives.[7]
-
[M]⁺• → [M - OH]⁺ + •OH (m/z 243/245)
-
-
Loss of Nitric Oxide (•NO) and Nitrogen Dioxide (•NO₂): Aromatic nitro compounds characteristically lose •NO and •NO₂.[8] The loss of •NO₂ is often more pronounced.
-
[M]⁺• → [M - NO]⁺ + •NO (m/z 230/232)
-
[M]⁺• → [M - NO₂]⁺ + •NO₂ (m/z 214/216)
-
-
Decarboxylation (Loss of CO₂): Loss of carbon dioxide can occur, often following a rearrangement.
-
[M]⁺• → [M - CO₂]⁺• + CO₂ (m/z 216/218)
-
-
Loss of Bromine Radical (•Br): The carbon-bromine bond can undergo homolytic cleavage to release a bromine radical.
-
[M]⁺• → [M - Br]⁺ + •Br (m/z 181)
-
Secondary and Sequential Fragmentations
The primary fragment ions will undergo further fragmentation, leading to a complex but interpretable spectrum. For instance, the acylium ion formed by the loss of •OH is particularly important.
-
Decarbonylation (Loss of CO): The [M - OH]⁺ ion (m/z 243/245) can subsequently lose carbon monoxide to form a stable phenyl cation.[7]
-
[M - OH]⁺ → [M - OH - CO]⁺ + CO (m/z 215/217)
-
This complex interplay of potential fragmentation routes is visualized below.
Figure 1: Predicted primary EI fragmentation pathways for 2-Amino-5-bromo-4-nitro-benzoic acid.
Comparison with Structurally Related Compounds
To build confidence in these predictions, it is instructive to compare them with the known fragmentation patterns of simpler, analogous molecules.
Table 2: Comparison of Key Fragmentation Losses
| Compound | Key Neutral Loss / Fragment | Reference | Relevance to Target Molecule |
| Benzoic Acid | Loss of •OH (M-17), followed by loss of CO (to m/z 77, [C₆H₅]⁺) | [7] | Confirms the fragmentation pathway for the carboxylic acid moiety. |
| p-Aminobenzoic Acid | Loss of H₂O and CO₂ under ESI conditions. | [9][10] | Highlights the role of the amino and carboxyl groups in fragmentation. |
| o-Bromonitrobenzene | Loss of •NO₂ (M-46) and •Br (M-79/81). | [11] | Validates the expected cleavage patterns for the nitro and bromo substituents. |
| 2-Amino-5-nitrobenzoic acid | Loss of H₂O (m/z 164) and •NO₂ (m/z 136). | [12] | Provides a close analog, confirming losses related to nitro and carboxyl/amino interactions. |
This comparative analysis shows that the predicted fragmentation of 2-Amino-5-bromo-4-nitro-benzoic acid is a logical composite of the behaviors of its constituent parts, lending high confidence to the proposed pathways.
Recommended Experimental Protocols
To obtain empirical data, the following standardized protocols are recommended. The choice between EI and ESI will depend on the analytical goal; EI provides detailed structural fragmentation, while ESI is a softer technique often used for determining molecular weight, especially when coupled with liquid chromatography.[13][14]
Protocol for Electron Ionization Mass Spectrometry (EI-MS)
This method is ideal for analyzing the pure, solid compound to generate a characteristic fragmentation pattern for library matching and structural confirmation.
-
Sample Preparation: Load approximately 0.1-1 mg of the solid 2-Amino-5-bromo-4-nitro-benzoic acid into a glass capillary tube for a direct insertion probe.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library comparison).
-
Source Temperature: 200-250 °C (to ensure volatilization without thermal degradation).
-
Mass Analyzer: Set to scan a range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Acquisition:
-
Insert the direct insertion probe into the vacuum lock.
-
Slowly heat the probe (e.g., 25-300 °C at 20 °C/min) to gradually introduce the vaporized sample into the ion source.
-
Acquire spectra continuously throughout the sample's evaporation profile.
-
-
Data Analysis:
-
Average the spectra across the evaporation peak, subtracting the background spectrum taken before sample elution.
-
Identify the molecular ion peaks (m/z 260/262) and major fragment ions.
-
Compare the resulting spectrum against the predicted fragmentation pathways.
-
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
This method is suited for analyzing the compound from a solution, often as the effluent from an HPLC system, and is excellent for accurate mass measurement.[15]
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in a suitable solvent mixture such as 50:50 methanol:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), tested in both positive (+) and negative (-) modes.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameters: Optimize capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable and abundant signal for the protonated molecule [M+H]⁺ (m/z 261/263) or deprotonated molecule [M-H]⁻ (m/z 259/261).
-
-
Data Acquisition (MS and MS/MS):
-
Acquire a full scan MS spectrum to confirm the presence of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation and record the product ion spectrum.[13]
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify fragment ions. In ESI, fragmentation often involves the loss of stable neutral molecules like H₂O, CO₂, and HNO₂.
-
Use high-resolution mass spectrometry to determine the elemental composition of the precursor and fragment ions.[15]
-
Figure 2: General experimental workflow for mass spectrometric analysis.
Conclusion
While direct experimental data for 2-Amino-5-bromo-4-nitro-benzoic acid remains to be published, a detailed and reliable prediction of its mass spectrometric fragmentation pattern can be constructed from first principles and comparison with analogous structures. The key diagnostic features are expected to be the prominent M⁺•/M+2 isotopic signature for bromine, followed by characteristic losses of •OH, •NO₂, and CO from the primary fragment ions. This guide provides a foundational framework for researchers to identify this molecule, interpret its mass spectrum, and pursue further investigation into its chemical and biological properties. The provided protocols offer a standardized starting point for acquiring the high-quality empirical data needed to validate and refine this predictive model.
References
-
Demireva, M., & Armentrout, P. B. (2021). Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation. The Journal of Physical Chemistry A. [Link][9][10]
-
Xia, H., Zhang, Y., Pavlov, J., & Attygalle, A. B. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. ResearchGate. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Organic Chemistry at CU Boulder. [Link][6]
-
Harvey, D. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][2]
-
NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. [Link][11]
-
Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link][7]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
MySkinRecipes. (n.d.). 2-aMino-5-broMo-4-nitrobenzoic acid. [Link][1]
-
Van Asten, A., & van der Kooi, F. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. [Link][13]
-
Bristow, A. W. T. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link][15]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link][14]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link][5]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. [Link][4]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link][8]
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A Comparative Guide to the Reactivity of 5-Bromo- vs. 4-Bromo-nitroanthranilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthranilic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science, serving as precursors for a wide array of pharmaceuticals and functional materials.[1] The introduction of bromo and nitro substituents onto the anthranilic acid core significantly modulates its chemical reactivity, providing versatile handles for further molecular elaboration. This guide offers an in-depth comparison of the reactivity of two key isomers: 5-bromo-3-nitro-2-aminobenzoic acid and 4-bromo-3-nitro-2-aminobenzoic acid. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and for the rational design of novel molecular entities.
This comparison will delve into the electronic and steric factors governing the reactivity of these isomers, supported by experimental data and detailed protocols for key chemical transformations.
Unraveling the Electronic Landscape: Why Positional Isomerism Matters
The reactivity of a substituted benzene ring is dictated by the interplay of inductive and resonance effects of its substituents.[2] In the case of our bromo-nitroanthranilic acid isomers, the amino (-NH2), carboxyl (-COOH), nitro (-NO2), and bromo (-Br) groups each exert a distinct influence on the electron density of the aromatic ring.
-
Amino Group (-NH2): A strong activating group that donates electron density through resonance (+R effect), primarily at the ortho and para positions.[3]
-
Carboxyl Group (-COOH): A deactivating group that withdraws electron density through both induction (-I effect) and resonance (-R effect).[4]
-
Nitro Group (-NO2): A powerful deactivating group that strongly withdraws electron density via both inductive and resonance effects (-I and -R effects).[4][5]
-
Bromo Group (-Br): A deactivating group due to its strong inductive electron withdrawal (-I effect), but it can also weakly donate electron density through resonance (+R effect), directing incoming electrophiles to the ortho and para positions.[5]
The relative positions of these groups in the 5-bromo and 4-bromo isomers lead to distinct electronic environments, which in turn govern their reactivity in key chemical transformations.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Isomers
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings.[6][7] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is crucial, and it is enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group.[6][7]
In our bromo-nitroanthranilic acid derivatives, the bromine atom serves as the leaving group. The potent electron-withdrawing nitro group plays a pivotal role in activating the ring towards nucleophilic attack.
5-Bromo-3-nitro-2-aminobenzoic Acid: In this isomer, the nitro group is ortho to the bromine atom. This positioning provides significant resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at the C-5 position.
4-Bromo-3-nitro-2-aminobenzoic Acid: Here, the nitro group is meta to the bromine atom. Consequently, the resonance stabilization of the Meisenheimer intermediate is less effective compared to the 5-bromo isomer.
This difference in intermediate stability directly translates to a higher reactivity for the 5-bromo isomer in SNAr reactions.
Comparative Reactivity in SNAr Reactions
| Isomer | Position of -NO2 relative to -Br | Stabilization of Meisenheimer Complex | Expected Reactivity in SNAr |
| 5-Bromo-3-nitro-2-aminobenzoic acid | Ortho | High | Higher |
| 4-Bromo-3-nitro-2-aminobenzoic acid | Meta | Moderate | Lower |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general framework for comparing the reactivity of the two isomers with a representative amine nucleophile.
Materials:
-
5-Bromo-3-nitro-2-aminobenzoic acid
-
4-Bromo-3-nitro-2-aminobenzoic acid
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the bromo-nitroanthranilic acid isomer (1.0 mmol) in anhydrous DMF (5 mL), add the amine nucleophile (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C, 100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Under identical reaction conditions (temperature, time, and stoichiometry), the reaction with 5-bromo-3-nitro-2-aminobenzoic acid is expected to proceed at a faster rate and potentially give a higher yield of the corresponding substituted product compared to the 4-bromo isomer.
Amide Bond Formation: The Role of Steric Hindrance
The amino group of anthranilic acid derivatives readily participates in amide bond formation with acylating agents. The reactivity of the amino group is influenced by both the electronic nature of the ring and steric hindrance from adjacent substituents.
In both isomers, the amino group is flanked by a carboxyl group at the ortho position. However, the position of the bulky bromine atom can introduce additional steric hindrance.
-
5-Bromo-3-nitro-2-aminobenzoic Acid: The bromine atom is positioned further away from the amino group, exerting minimal steric hindrance.
-
4-Bromo-3-nitro-2-aminobenzoic Acid: The bromine atom is in closer proximity to the amino group, potentially leading to greater steric hindrance and a reduced rate of acylation.
Experimental Protocol: Acylation of the Amino Group
Materials:
-
5-Bromo-3-nitro-2-aminobenzoic acid
-
4-Bromo-3-nitro-2-aminobenzoic acid
-
Acetyl chloride or acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the bromo-nitroanthranilic acid isomer (1.0 mmol) in anhydrous DCM (10 mL) and cool the solution to 0 °C.
-
Add pyridine (1.2 mmol) followed by the dropwise addition of acetyl chloride (1.1 mmol).
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated product.
-
Purify by recrystallization or column chromatography if necessary.
Expected Outcome: The acylation of 5-bromo-3-nitro-2-aminobenzoic acid is anticipated to be faster and more efficient than that of the 4-bromo isomer due to reduced steric hindrance around the amino group.
Visualizing the Reactivity Determinants
To better illustrate the factors influencing the reactivity of these isomers, the following diagrams are provided.
Electronic Effects on the Aromatic Ring
Caption: Electronic relationship between the nitro and bromo groups.
Comparative Experimental Workflow
Caption: Generalized workflow for comparing isomer reactivity.
Conclusion
The positional isomerism of the bromine atom in 5-bromo- versus 4-bromo-nitroanthranilic acid derivatives has a profound impact on their chemical reactivity. The 5-bromo isomer exhibits enhanced reactivity in nucleophilic aromatic substitution reactions due to the favorable ortho positioning of the strongly electron-withdrawing nitro group, which effectively stabilizes the Meisenheimer intermediate. Conversely, the 4-bromo isomer is less reactive in SNAr reactions.
In the context of reactions involving the amino group, such as acylation, the 4-bromo isomer may experience greater steric hindrance, potentially leading to slower reaction rates compared to the 5-bromo isomer.
A thorough understanding of these reactivity differences is crucial for synthetic chemists and drug development professionals. By selecting the appropriate isomer, researchers can optimize reaction conditions, improve yields, and streamline the synthesis of complex target molecules. This knowledge ultimately facilitates the efficient development of novel pharmaceuticals and advanced materials.
References
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. (2020, October 20). National Center for Biotechnology Information. [Link]
-
Synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. (2011, June 15). International Journal of Drug Development & Research. [Link]
-
Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2025, August 7). ResearchGate. [Link]
-
Amination of nitrobenzene via nucleophilic aromatic substitution for hydrogen: direct formation of aromatic amide bonds. ACS Publications. [Link]
-
Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. (2024, June 3). MDPI. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
-
List the effect of substituents on aromatic reactivity, and explain th... (2025, June 13). Filo. [Link]
-
How is p-nitro benzene more acidic than benzoic acid? (2018, September 29). Quora. [Link]
-
Synthesis and biological evaluation of some novel oxo-quinazoline derivatives for their anti bacterial activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
The Effect of Substituents on Reactivity. St.Peter's Institute of Pharmaceutical Sciences. [Link]
-
Substituent Effects. Lumen Learning. [Link]
-
Synthesis of heterocycles from anthranilic acid and its derivatives. (2024, September 2). Karolinska Institutet. [Link]
-
Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]
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Comparative Physicochemical Properties of Substituted Benzoic Acids
An In-Depth Guide to the Crystal Structure Analysis of 2-Amino-5-bromo-4-nitro-benzoic acid: A Comparative Approach
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structure is paramount. 2-Amino-5-bromo-4-nitro-benzoic acid, a substituted aromatic carboxylic acid, serves as a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1][2] Its utility stems from the unique interplay of its functional groups—an amino group, a bromine atom, a nitro group, and a carboxylic acid—which dictate its chemical reactivity, intermolecular interactions, and ultimately, its solid-state properties. Understanding the three-dimensional arrangement of atoms within its crystal lattice is crucial for rational drug design, polymorphism screening, and the development of materials with tailored characteristics.[3][4]
This guide provides a comprehensive overview of the single-crystal X-ray diffraction (SCXRD) workflow, from crystal growth to structure elucidation, for 2-Amino-5-bromo-4-nitro-benzoic acid. By comparing its anticipated structural features with those of closely related, experimentally determined structures, we offer field-proven insights into the causality behind experimental choices and the interpretation of crystallographic data.
The position and nature of substituents on a benzoic acid ring profoundly influence its physicochemical properties and crystal packing. The electron-withdrawing nitro group and the bulky bromine atom, combined with the electron-donating and hydrogen-bonding amino group, create a complex electronic and steric environment in the target molecule. To understand its behavior, we can compare it with known analogs. For instance, the acidity of nitrobenzoic acids is greater than that of benzoic acid, and the "ortho effect" can further increase acidity due to steric hindrance that forces the carboxylic acid group out of the benzene ring's plane.[5]
| Property | 2-Amino-5-nitrobenzoic acid[6] | 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1)[7] | 4-nitro-2-(trifluoromethyl)benzoic acid[8] | 2-Amino-5-bromo-4-nitro-benzoic acid (Expected) |
| Molecular Formula | C₇H₆N₂O₄ | C₇H₅NO₄·C₇H₇NO₂ | C₈H₄F₃NO₄ | C₇H₅BrN₂O₄ |
| Molecular Weight | 182.14 g/mol | 304.26 g/mol | 235.13 g/mol | 261.03 g/mol [2] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Likely Monoclinic or Triclinic[9] |
| Key Interactions | N-H···O (intramolecular), O-H···O (intermolecular dimers), N-H···O & C-H···O links | O-H···O, N-H···O, N-H···N, C-H···O | O-H···O (intermolecular dimers) | Expected strong O-H···O and N-H···O hydrogen bonds; potential for Br···O or Br···N halogen bonding. |
| Molecular Planarity | Essentially planar | Both molecules are almost planar | Nitro or carboxyl group rotated out of plane due to steric hindrance | Steric crowding from ortho-amino and meta-nitro/bromo groups may cause twisting of the carboxyl group. |
The Experimental Journey: From Powder to Structure
The unambiguous determination of a molecular structure relies on a meticulous experimental workflow.[3] Each step, from obtaining high-quality crystals to refining the final model, is a self-validating system where the quality of the output is directly dependent on the precision of the preceding stage.
Part 1: The Art and Science of Crystal Growth
The cornerstone of a successful SCXRD analysis is the cultivation of a single, high-quality crystal, typically 0.1-0.5 mm in size, free from defects.[4] This remains a rate-limiting step in many crystallographic studies.[3] The goal is to guide a supersaturated solution of the pure compound toward a state of minimum solubility so slowly that molecules have time to self-assemble into an ordered lattice rather than crashing out as an amorphous powder.[3]
Detailed Protocol: Crystal Growth by Slow Evaporation
-
Purity is Paramount: Begin with the highest purity 2-Amino-5-bromo-4-nitro-benzoic acid available. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[10] Recrystallization or column chromatography may be necessary purification steps.[11]
-
Solvent Screening: The choice of solvent is critical.[12] Prepare small, nearly saturated solutions of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) to find one in which the compound is moderately soluble.
-
Preparation of the Crystallization Vessel: Prepare a solution by dissolving the compound in a chosen solvent, gently warming if necessary to ensure complete dissolution. Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites.[12]
-
Slow Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This restricts the rate of solvent evaporation.
-
Patience and Stability: Place the vial in a location free from vibrations and significant temperature fluctuations.[12] Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the growing crystals.[10]
Alternative Method: Vapor Diffusion
This technique is highly successful for growing high-quality crystals.[10] The compound is dissolved in a small amount of a primary solvent. This vial is then placed inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[10] The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.[3][10]
Caption: Workflow for growing single crystals for X-ray diffraction.
Part 2: Data Collection with Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract this beam, producing a unique pattern of reflections. The geometry and intensity of this pattern contain the information required to determine the atomic arrangement, governed by Bragg's Law (nλ = 2d sinθ).[4]
Detailed Protocol: Data Collection
-
Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryo-protectant oil. The sample is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Diffractometer Setup: The mounted crystal is placed in an X-ray diffractometer. The instrument is configured with the appropriate X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Unit Cell Determination: A series of initial diffraction images are collected to locate reflections. These are then used by the control software to calculate the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice. The software also determines the crystal system and Bravais lattice.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while exposing it to the X-ray beam. This ensures that all unique reflections are measured multiple times for data redundancy and accuracy.
-
Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of each reflection, correcting for experimental factors (like Lorentz and polarization effects), and merging equivalent reflections to produce a final file of unique reflection data (an .hkl file).
Caption: The process of SCXRD data collection.
Part 3: Structure Solution and Refinement
The collected diffraction data provides the intensities (related to the square of the structure factor amplitude, |F|²) but not the phases of the reflections. This "phase problem" is the central challenge in crystallography.[13]
Detailed Protocol: Structure Solution and Refinement
-
Space Group Determination: Based on the unit cell parameters and systematic absences in the diffraction data, the space group is determined. This defines the symmetry operations within the crystal.
-
Structure Solution: For small molecules like our target compound, direct methods are typically used to generate initial phase estimates. This statistical approach, implemented in programs like SHELXS, produces a preliminary electron density map.[6]
-
Model Building: The initial electron density map is interpreted to locate atoms and build a molecular model. The strongest peaks in the map correspond to the heaviest atoms (in this case, Bromine).
-
Structure Refinement: The atomic model (positions, displacement parameters) is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[6] The goal is to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₑ|). This is monitored by the R-factor.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located from the difference Fourier map.[6]
-
Validation: The final model is validated using tools like PLATON or the IUCr's checkCIF service. This ensures the model is chemically sensible and accurately represents the data. Key metrics include the final R-factors, goodness-of-fit, and residual electron density.
Caption: Workflow for crystallographic structure solution and refinement.
Structural Analysis: Insights from Comparative Crystallography
While a dedicated crystal structure for 2-Amino-5-bromo-4-nitro-benzoic acid is not publicly available in the searched literature, we can infer its likely structural characteristics by analyzing closely related compounds. The structure of 2-Amino-5-nitrobenzoic acid provides an excellent starting point for comparison.[6]
In 2-Amino-5-nitrobenzoic acid, the molecule is nearly planar. A strong intramolecular hydrogen bond exists between the amino group and one of the carboxylate oxygen atoms, forming a stable six-membered ring motif known as an S(6) loop.[6] In the crystal lattice, molecules form centrosymmetric dimers through pairs of strong O-H···O hydrogen bonds between their carboxylic acid groups, creating a classic R²₂(8) ring motif.[6] These dimers are further linked by intermolecular N-H···O and C-H···O hydrogen bonds.
For 2-Amino-5-bromo-4-nitro-benzoic acid, we can anticipate similar strong interactions. The intramolecular N-H···O hydrogen bond is highly probable. The robust O-H···O dimer motif is also expected to be a dominant feature, as it is common in carboxylic acids. However, the introduction of the bromine atom at the 5-position and the shift of the nitro group to the 4-position will introduce key differences:
-
Steric Effects: The presence of four substituents in adjacent positions (1 through 5) will likely induce some steric strain, potentially forcing the carboxylic acid or nitro group to twist out of the plane of the benzene ring, similar to what is observed in other sterically crowded nitrobenzoic acids.[8]
-
Halogen Bonding: The bromine atom introduces the possibility of halogen bonding (Br···O or Br···N interactions), which could compete with or supplement the hydrogen bonding network, potentially leading to a completely different crystal packing arrangement compared to its non-brominated analog.
-
Electronic Perturbation: The altered positions of the electron-withdrawing groups (bromo and nitro) will change the molecule's dipole moment and charge distribution, influencing how the molecules pack together in the solid state.
Conclusion
The crystal structure analysis of 2-Amino-5-bromo-4-nitro-benzoic acid is a multi-step process that demands both careful experimental technique and insightful interpretation. While the definitive structure awaits experimental determination, a comparative analysis with related compounds provides a robust framework for predicting its key structural features. The anticipated interplay of strong hydrogen bonds, potential halogen bonding, and steric-induced non-planarity makes it a compelling target for crystallographic study. The detailed protocols and workflows presented in this guide, grounded in established crystallographic principles, provide researchers and drug development professionals with a reliable roadmap for the unambiguous structural characterization that is indispensable for advancing modern chemical and pharmaceutical science.[14][15][16]
References
-
International Union of Crystallography (IUCr). (2017, April 13). IUCr Home Page. Retrieved from [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Wikipedia. International Union of Crystallography. Retrieved from [Link]
-
Macías-Quiroga, I., et al. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Retrieved from [Link]
-
Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida, Center for Xray Crystallography. Retrieved from [Link]
-
Fleck, M., & Hagemann, H. (2014). Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives. Acta Crystallographica Section E, 70(Pt 10), o1100–o1104. Retrieved from [Link]
-
Guncar, G., & Podjarny, A. D. (2006). X-Ray Crystallography of Chemical Compounds. Current Protocols in Nucleic Acid Chemistry, Chapter 7, Unit 7.7. Retrieved from [Link]
-
Reid, J. L., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E, 75(Pt 4), 499–505. Retrieved from [Link]
-
Müller, P. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]
-
Arshad, S., et al. (2012). 2-Amino-5-nitrobenzoic acid. Acta Crystallographica Section E, 68(Pt 3), o511. Retrieved from [Link]
-
International Union of Crystallography. Standards for structural and crystallization communications. IUCr Journals. Retrieved from [Link]
-
Arshad, S., et al. (2008). 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1). Acta Crystallographica Section E, 64(Pt 11), o2333. Retrieved from [Link]
-
International Union of Crystallography. International Tables for Crystallography. Retrieved from [Link]
-
Ewald, P. P. (1962). Methods and problems of crystal structure analysis. International Union of Crystallography. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures. Retrieved from [Link]
-
MySkinRecipes. 2-aMino-5-broMo-4-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. 2-aMino-5-broMo-4-nitrobenzoic acid [myskinrecipes.com]
- 2. 89642-24-0|2-Amino-5-bromo-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-5-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy 2-Amino-4-bromo-6-nitrobenzoic acid | 1167056-67-8 [smolecule.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. iucr.org [iucr.org]
- 14. council.science [council.science]
- 15. International Union of Crystallography - Wikipedia [en.wikipedia.org]
- 16. cristal.org [cristal.org]
Validating synthesis of 2-Amino-5-bromo-4-nitro-benzoic acid via elemental analysis
Executive Summary: The Purity Paradox
In the synthesis of highly functionalized aromatic scaffolds like 2-Amino-5-bromo-4-nitrobenzoic acid (an essential intermediate for quinazoline-based kinase inhibitors and bioactive heterocycles), "purity" is often a relative term.
While HPLC confirms the absence of organic side-products and NMR validates the carbon skeleton, neither method effectively detects the "invisible" contaminants: trapped inorganic salts, hydration shells, and amorphous solvates. This guide objectively compares Elemental Analysis (CHN Combustion) against modern spectroscopic alternatives, demonstrating why EA remains the non-negotiable "gatekeeper" for validating bulk purity in drug development workflows.
Synthesis Context & Impurity Profile
To understand the analytical challenge, we must first understand the synthesis. The introduction of a bromine atom onto the 2-amino-4-nitrobenzoic acid scaffold is typically achieved via electrophilic aromatic substitution.
-
Precursor: 2-Amino-4-nitrobenzoic acid.
-
Reagents: Bromine (
) or N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF/Acetonitrile). -
Mechanism: The amino group (
) strongly activates the ring. The 5-position (para to ) is electronically and sterically favored over the 3-position (sandwiched between and ).
The Hidden Contaminants
While the regiochemistry is usually predictable, the isolation process introduces specific impurities that evade standard detection:
-
Inorganic Salts: Neutralization of the hydrobromide byproduct often generates NaBr or KBr. These do not absorb UV (invisible to HPLC) and have no protons (invisible to
H NMR). -
Hydrates: The nitro and carboxylic acid moieties form strong hydrogen bond networks, often trapping non-stoichiometric water.
-
Regioisomers: Trace amounts of the 3-bromo isomer may co-elute in standard HPLC gradients.
Figure 1: Synthesis pathway highlighting the origin of "invisible" inorganic and solvate impurities.
Comparative Analysis: EA vs. NMR vs. HPLC
Method A: Elemental Analysis (The Gold Standard)
Principle: Dynamic Flash Combustion (Dumas method). The sample is burned at >900°C in oxygen; gases (
-
Why it wins here: It is a mass-balance check. If your sample contains 5% NaBr, your Carbon % will be exactly 5% lower than theoretical. It is the only method that "sees" the total mass.
-
The Challenge: High bromine content can poison catalysts, and nitro groups can cause explosive "flash" combustion, leading to incomplete burn.
Method B: HPLC-UV/MS
Principle: Chromatographic separation based on polarity.
-
Pros: Excellent for detecting organic regioisomers (e.g., 3-bromo vs 5-bromo).
-
Cons: Blind to inorganics. A sample can be 99.9% pure by HPLC area integration but contain 20% silica gel or salt.
Method C: Quantitative H NMR (qNMR)
Principle: Proton counting relative to an internal standard.
-
Pros: Confirms structure and solvent content.
-
Cons: Requires a high-precision internal standard (e.g., Maleic acid). Without an internal standard, it cannot detect inorganic salts (no protons).
Data Comparison Table
Theoretical values for C
| Scenario | HPLC Purity (Area %) | Elemental Analysis (Found) | Diagnosis | |
| Pure Compound | >99.5% | Clean spectrum | C: 32.18, H: 1.95, N: 10.70 | Valid (Within ±0.4%) |
| Salt Contamination (5% NaBr) | >99.5% (Invisible) | Clean spectrum (Invisible) | C: 30.60 , H: 1.83, N: 10.19 | Failed. Low C/H/N uniformly. |
| Wet Sample (5% Water) | >99.5% | Water peak visible | C: 30.60 , H: 2.50 , N: 10.19 | Failed. Low C/N, High H . |
| Regioisomer (5% 3-Bromo) | ~95.0% | Split peaks | C: 32.21, H: 1.93, N: 10.73 | Passes EA falsely. Isomers have same formula. |
Validated Experimental Protocol for EA
Note: This protocol is specific to brominated nitro-aromatics to prevent catalyst poisoning and incomplete combustion.
Equipment & Reagents[1][2][3][4]
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Oxidant: Tungsten (VI) Oxide (
) powder (Essential for preventing metal-bromide formation). -
Standard: Acetanilide (Calibration) and 2,4-Dinitrophenylhydrazine (Check standard for nitro-group reduction accuracy).
Step-by-Step Workflow
-
Sample Preparation:
-
Dry the sample of 2-Amino-5-bromo-4-nitrobenzoic acid at 60°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.
-
Grind the sample to a fine homogeneous powder using an agate mortar.
-
-
Weighing:
-
Weigh 2.0 – 3.0 mg (±0.001 mg) into a tin capsule.
-
CRITICAL STEP: Add 5–10 mg of Tungsten Oxide (
) directly into the capsule.-
Reasoning: Bromine can react with the tin capsule or the combustion tube ash to form volatile metal bromides or trap carbon.
acts as a flux and combustion aid, ensuring complete release of gases.
-
-
-
Combustion Parameters:
-
Furnace Temp: 950°C (Higher temp required for refractory nitro-aromatics).
-
Oxygen Dose: Increase
injection time by 20% relative to standard organics to counteract the "flash" nature of nitro groups.
-
-
Validation Criteria:
-
Acceptance Range: Theoretical Value ± 0.40% (absolute).[1]
-
If Carbon is low (>0.4% deviation) but H/N ratios are correct: Suspect inorganic salt contamination.
-
If Hydrogen is high: Suspect water/solvent inclusion.
-
Figure 2: Decision matrix for interpreting analytical data. EA serves as the final gatekeeper for salt and solvent contamination.
Conclusion
For 2-Amino-5-bromo-4-nitrobenzoic acid, HPLC is necessary but insufficient. The presence of the nitro and carboxylic acid groups creates a high propensity for salt formation and hydration, which only Elemental Analysis can definitively quantify.
Recommendation: Adopt a dual-validation protocol. Use HPLC to confirm the regio-purity (absence of 3-bromo isomer) and Elemental Analysis (with
References
- Note: Provides context on synthesis of rel
-
National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PMC. Retrieved October 26, 2023, from [Link]
- Note: Authoritative source comparing qNMR to Elemental Analysis and Chrom
-
AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved October 26, 2023, from [Link]
- Note: Discusses the ±0.4% standard and common pitfalls in combustion analysis.
-
University of British Columbia (UBC). (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved October 26, 2023, from [Link]
- Note: Technical details on sample prepar
- Note: Provides physicochemical data and handling safety for bromo-nitrobenzoic acid analogs.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-bromo-4-nitro-benzoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compounds we handle, often novel and with incomplete toxicological profiles, demand a cautious and informed approach. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 2-Amino-5-bromo-4-nitro-benzoic acid (CAS No. 89642-24-0), a key intermediate in organic synthesis.[1] By understanding the why behind each piece of equipment, we can build a culture of safety that protects ourselves, our colleagues, and the integrity of our research.
Core Principles of Protection: A Multi-Layered Approach
Effective chemical safety is not merely about wearing gloves and goggles; it's about creating a series of barriers between you and the potential hazard. This involves a combination of engineering controls, administrative controls, and finally, the last line of defense: Personal Protective Equipment.
-
Engineering Controls: The primary and most effective control is to handle the chemical in a properly functioning chemical fume hood. This minimizes the inhalation of dust or vapors.
-
Administrative Controls: Adhere to standard operating procedures (SOPs), receive proper training on handling hazardous chemicals, and always be aware of the location and operation of emergency equipment like safety showers and eyewash stations.[2]
-
Personal Protective Equipment (PPE): This is the focus of our guide. Never rely on PPE alone. It is designed to protect you from incidental contact and in the event of a failure of other controls.
Mandatory PPE for Handling 2-Amino-5-bromo-4-nitro-benzoic acid
The following table summarizes the recommended PPE for various laboratory operations involving this compound. The rationale behind each selection is critical for understanding and ensuring compliance.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical safety goggles (ANSI Z87.1 compliant) | Double-gloving: Nitrile or Neoprene gloves | Fully-buttoned lab coat | N95 (or higher) respirator recommended due to dust inhalation risk.[2] |
| Solution Preparation | Chemical safety goggles & face shield[6][7] | Chemical-resistant gloves (Butyl or Viton recommended for extended contact)[8][9] | Chemical-resistant apron over a lab coat | Required if not performed in a fume hood. |
| Reaction & Work-up | Chemical safety goggles & face shield | Chemical-resistant gloves (Butyl or Viton recommended)[8][9] | Chemical-resistant apron over a lab coat | Work must be performed in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles & face shield | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)[10] | Chemical-resistant coveralls | Air-purifying respirator with appropriate cartridges. |
In-Depth Analysis of PPE Selection
Eye and Face Protection: The First Line of Defense
Direct contact with chemical dust or splashes can cause serious and potentially irreversible eye damage.[7]
-
Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or EU Standard EN166 are mandatory.[2] They form a seal around the eyes, protecting against dust, splashes, and vapors from all directions.
-
Face Shield: When handling larger quantities, preparing solutions, or during any procedure with a heightened risk of splashing or exothermic reaction, a face shield must be worn over the safety goggles.[6][7][10] This provides an additional layer of protection for the entire face.
Hand Protection: Selecting the Right Glove Material
No single glove material protects against all chemicals.[7][11] For 2-Amino-5-bromo-4-nitro-benzoic acid, which contains aromatic nitro and acidic functional groups, material compatibility is key.
-
Nitrile Gloves: These are excellent for general use and provide good protection against a wide range of chemicals, including some acids and bases.[9][12] They are suitable for tasks with incidental contact, such as handling sealed containers. However, for prolonged exposure, a more robust material is necessary.
-
Butyl and Viton Gloves: For extended contact, such as during solution preparation or work-up, Butyl or Viton gloves are recommended. Butyl rubber is particularly effective against nitrocompounds and corrosive acids.[8] Viton offers exceptional resistance to aromatic solvents.[9] Always check the manufacturer's compatibility chart for specific breakthrough times.[6][7]
-
Double-Gloving: When handling the solid powder, double-gloving is a prudent practice. It provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Body Protection: Beyond the Lab Coat
Your personal clothing offers no protection against chemical hazards.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6] It protects your skin and clothing from minor spills and splashes.
-
Chemical-Resistant Apron: When working with significant quantities of corrosive or toxic liquids, a chemical-resistant apron worn over the lab coat is essential to prevent soak-through.[11]
-
Appropriate Attire: Always wear long pants and closed-toe, closed-heel shoes in the laboratory.[6][7]
Respiratory Protection: Preventing Inhalation
Fine chemical powders can easily become airborne and inhaled, leading to respiratory tract irritation or systemic toxicity.[3][13]
-
Working in a Fume Hood: All operations that could generate dust or vapors MUST be conducted in a certified chemical fume hood.
-
Respirators: If engineering controls are insufficient or during a spill cleanup, respiratory protection is required.[2] An N95 dust mask can provide protection against airborne particulates when weighing the solid.[2] For greater protection or when dealing with vapors, an air-purifying respirator with appropriate cartridges is necessary.[10][14] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[11]
Procedural Guidance: Safe Handling and Disposal
Step-by-Step Handling Protocol:
-
Pre-Operation Safety Check: Before starting, ensure you have reviewed this guide, located the specific SDS for any other reagents in use, and have all required PPE ready and inspected for defects. Confirm the chemical fume hood is functioning correctly.
-
Weighing the Compound:
-
Don all required PPE (goggles, double nitrile gloves, lab coat, N95 respirator).
-
Perform weighing inside the fume hood or in a designated powder handling enclosure to minimize dust dispersion.
-
Use a spatula to gently transfer the solid. Avoid any actions that could create dust clouds.
-
Clean any minor spills on the balance immediately with a damp cloth.
-
-
Dissolution and Reaction:
-
Don appropriate PPE (goggles, face shield, butyl/viton gloves, lab coat, chemical-resistant apron).
-
Conduct all liquid handling within the fume hood.
-
Add reagents slowly and in a controlled manner, especially if there is a risk of an exothermic reaction.
-
-
Post-Handling Decontamination:
-
Upon completion of work, wipe down the work area in the fume hood.
-
Remove the outer pair of gloves first, turning them inside out.
-
Remove the lab coat and other PPE, being careful to avoid contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water.[15]
-
Spill and Waste Disposal Plan:
-
Spill Management: In case of a spill, evacuate non-essential personnel, ensure the area is well-ventilated, and follow your institution's established spill cleanup protocol.[2] Do not attempt to clean a large spill without proper training and equipment.
-
Waste Characterization: All materials contaminated with 2-Amino-5-bromo-4-nitro-benzoic acid, including gloves, weigh boats, and contaminated labware, must be treated as hazardous waste.[2]
-
Containerization and Disposal: Collect all waste in a clearly labeled, sealed container.[2] This waste must be disposed of through an approved hazardous waste disposal facility, in compliance with all local, state, and federal regulations.[15] Do not dispose of this chemical down the drain or in the regular trash.[2]
Visualizing the PPE Selection Process
The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 2-Amino-5-bromo-4-nitro-benzoic acid.
References
-
OSHA Glove Selection Chart. Occupational Safety and Health Administration. [Link]
- Safety Data Sheet for a structurally similar compound. MilliporeSigma.
- Personal protective equipment for handling 2-Amino-4-bromo-6-nitrobenzoic acid. Benchchem.
-
2-Amino-5-bromo-3-nitrobenzoic acid PubChem Entry. National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
-
2-Amino-5-bromobenzaldehyde Synthesis Procedure. Organic Syntheses. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. LabsContador. [Link]
-
Personal Protection Equipment. The University of Vermont, Environmental Health and Safety. [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment Selection Guide. University of Arizona, Research Laboratory & Safety Services. [Link]
-
Personal Protective Equipment for Chemical Handling. Real Safety. [Link]
-
How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Manager. [Link]
-
Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]
-
2-aMino-5-broMo-4-nitrobenzoic acid Product Page. MySkinRecipes. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
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- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. realsafety.org [realsafety.org]
- 11. research.arizona.edu [research.arizona.edu]
- 12. Personal Protection Equipment | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 13. falseguridad.com [falseguridad.com]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
